6-Chloro-5-nitropicolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPMXUCWDZXMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361038 | |
| Record name | 6-chloro-5-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353277-27-7 | |
| Record name | 6-chloro-5-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 6-Chloro-5-nitropicolinic Acid
CAS Number: 353277-27-7
Synonyms: 6-chloro-5-nitro-2-pyridinecarboxylic acid
This technical guide provides a comprehensive overview of 6-Chloro-5-nitropicolinic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document collates available physicochemical data, discusses its synthetic relevance, and explores the biological context of related compounds.
Physicochemical Properties
This compound is a solid organic compound. Its structure, characterized by a pyridine ring substituted with a chloro, a nitro, and a carboxylic acid group, makes it a versatile intermediate in organic synthesis. The physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O₄ | [1] |
| Molecular Weight | 202.55 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically >96-98% | [2] |
| InChI Key | WMPMXUCWDZXMEW-UHFFFAOYSA-N | |
| SMILES | ClC1=C(C=CC(=N1)C(=O)O)--INVALID-LINK--[O-] | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis and Reactivity
As an intermediate, this compound is valuable for its reactive sites. The carboxylic acid group can undergo esterification or amidation. The chloro and nitro groups on the pyridine ring activate it for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. This reactivity is fundamental to its utility in building more complex molecules.
Below is a generalized workflow illustrating the potential use of this compound as a synthetic intermediate.
Applications in Drug Development
This compound serves as a building block in the synthesis of more complex molecules with potential pharmaceutical applications. The presence of chloro and nitro groups is a common feature in many biologically active compounds. Chlorine-containing molecules are prevalent in FDA-approved drugs, highlighting the importance of chlorinated intermediates in medicinal chemistry.[3]
Derivatives of similar structures, such as chloro-nitrobenzoic acids, have been investigated for their antibacterial properties.[4] For instance, certain derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[4] The biological activity of such compounds is often attributed to the complex interplay of their substituents, which can influence their interaction with biological targets.
Biological Activity and Signaling Pathways
Direct studies on the biological activity or the specific signaling pathways affected by this compound are not extensively documented in publicly available literature. However, the broader class of nitropyridines is known to be synthetically versatile for creating bioactive molecules with applications in anticancer and antiviral research.[5]
The nitro group in such compounds can be crucial for their biological effects. For example, some nitro-containing compounds exert their therapeutic effects through bioreduction of the nitro group, leading to reactive intermediates that can induce cellular damage in target organisms or cells.
It is important to note that while the structural motifs of this compound are present in biologically active molecules, its specific biological role and mechanism of action require further investigation.
Spectroscopic Data
Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are limited. This information is typically available from commercial suppliers upon request in the form of a Certificate of Analysis.
Safety Information
Based on available safety data, this compound is classified as a warning-level hazard. The following H-statements are associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard precautionary measures, such as wearing appropriate personal protective equipment and working in a well-ventilated area, should be followed when handling this chemical.
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its reactivity, stemming from the combination of a carboxylic acid, a chloro group, and a nitro group on a pyridine scaffold, allows for diverse chemical transformations. While specific biological data for this compound is sparse, the prevalence of its structural features in known bioactive molecules suggests its utility in the development of new pharmaceutical agents. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its potential.
References
An In-depth Technical Guide on 6-chloro-5-nitro-2-pyridinecarboxylic acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth experimental data for 6-chloro-5-nitro-2-pyridinecarboxylic acid is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of its known properties and draws on data from closely related analogs to offer insights into its potential characteristics and applications.
Introduction
6-chloro-5-nitro-2-pyridinecarboxylic acid is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of a carboxylic acid group, a nitro group, and a chlorine atom on the pyridine ring suggests that this molecule could serve as a versatile intermediate in the synthesis of novel therapeutic agents. This guide summarizes the available physicochemical properties and explores the potential biological significance of this compound class.
Physicochemical Properties
Quantitative data for 6-chloro-5-nitro-2-pyridinecarboxylic acid is sparse. The following table summarizes available data and includes information on a closely related analog, 5-nitro-2-pyridinecarboxylic acid, for comparative purposes.
| Property | 6-chloro-5-nitro-2-pyridinecarboxylic acid | 5-nitro-2-pyridinecarboxylic acid | Source |
| Molecular Formula | C₆H₃ClN₂O₄ | C₆H₄N₂O₄ | [1] |
| Molecular Weight | 202.55 g/mol | 168.11 g/mol | [1] |
| Appearance | White crystalline solid | Solid | [2] |
| Melting Point | ~240-242 °C | Not available | [2] |
| Solubility | Low solubility in water; soluble in chloroform and acetone | Not available | [2] |
| CAS Number | 353277-27-7 | 30651-24-2 | [1] |
Synthesis and Characterization
Logical Synthesis Workflow:
A plausible synthetic route, based on general organic chemistry principles, is outlined below. This workflow is illustrative and would require experimental optimization.
Caption: Plausible synthetic workflow for 6-chloro-5-nitro-2-pyridinecarboxylic acid.
Characterization Data:
Specific spectral data (NMR, IR, Mass Spectrometry) for 6-chloro-5-nitro-2-pyridinecarboxylic acid are not available in the searched databases. For comparison, the NIST WebBook provides an IR spectrum for the related compound, 5-nitro-2-pyridinecarboxylic acid, which shows characteristic peaks for the carboxylic acid and nitro functional groups.[3]
Potential Biological Activity and Applications in Drug Discovery
While direct biological studies on 6-chloro-5-nitro-2-pyridinecarboxylic acid are not found, the broader class of nitropyridine derivatives has been investigated for various therapeutic applications.
Antimicrobial and Anticancer Potential:
Research on related chloro- and nitro-substituted compounds suggests potential biological activities. For instance, some quinoline derivatives bearing a "6-chloro...-nitro" moiety have been synthesized and evaluated for their antimicrobial properties.[4] Additionally, a study on a chloro, nitro-substituted hydroxamic acid and its zinc(II) complex revealed antimicrobial and cytotoxic activities, with the complex interacting with DNA via intercalation.[5] These findings suggest that 6-chloro-5-nitro-2-pyridinecarboxylic acid could be a valuable scaffold for developing new antimicrobial or anticancer agents.
Logical Flow of Drug Discovery Application:
The potential application of this compound in a drug discovery workflow is illustrated below.
Caption: Role as an intermediate in a drug discovery workflow.
Signaling Pathways:
Due to the lack of specific biological studies on 6-chloro-5-nitro-2-pyridinecarboxylic acid, there is no information on any signaling pathways it might modulate. Research on its derivatives would be necessary to elucidate any such mechanisms.
Safety and Handling
Based on available safety data sheets for related compounds, 6-chloro-5-nitro-2-pyridinecarboxylic acid should be handled with care. It is likely to be harmful if swallowed, cause skin irritation, and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
6-chloro-5-nitro-2-pyridinecarboxylic acid is a chemical compound with potential as a building block in medicinal chemistry. While detailed experimental and biological data are currently lacking in the public domain, the presence of reactive functional groups on a biologically relevant pyridine scaffold suggests its utility for the synthesis of novel compounds with potential therapeutic value. Future research should focus on developing and publishing a detailed and robust synthetic protocol for this compound, followed by a thorough characterization of its physicochemical properties, including comprehensive spectral analysis. Subsequently, systematic biological screening of the compound and its derivatives would be crucial to uncover its potential as an antimicrobial, anticancer, or other therapeutic agent and to elucidate any underlying mechanisms of action and effects on cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 6-Chloro-5-nitropyridine-3-carboxylic acid | C6H3ClN2O4 | CID 346459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 5. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
An In-Depth Technical Guide to the Molecular Structure of 6-Chloro-5-nitropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential characteristics of 6-Chloro-5-nitropicolinic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs and predictive models to offer insights into its chemical and biological profile. This guide includes predicted spectroscopic data, a proposed synthesis protocol, and a discussion of potential biological activities to serve as a foundational resource for researchers.
Molecular Structure and Chemical Properties
This compound, with the chemical formula C₆H₃ClN₂O₄, is a substituted picolinic acid derivative. The presence of a chlorine atom, a nitro group, and a carboxylic acid on the pyridine ring suggests a molecule with distinct electronic and chemical properties. The IUPAC name for this compound is 6-chloro-5-nitro-2-pyridinecarboxylic acid.
Predicted Physicochemical Properties
Quantitative data for this compound is summarized in the table below. These values are derived from chemical databases and predictive models.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O₄ | - |
| Molecular Weight | 202.55 g/mol | [1] |
| CAS Number | 353277-27-7 | [1] |
| Physical Form | Solid (predicted) | [1] |
| Purity | 98% (typical commercial) | [1] |
| Storage Temperature | 2-8°C, inert atmosphere | [1] |
Structural Diagram
The 2D chemical structure of this compound is depicted below.
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.5 | d | 1H | H-3 |
| ~8.0 - 8.3 | d | 1H | H-4 |
| >10 | br s | 1H | COOH |
Note: The exact chemical shifts and coupling constants would depend on the solvent used.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to show six distinct signals for the six carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (Carboxylic acid) |
| ~150-155 | C-Cl |
| ~145-150 | C-NO₂ |
| ~140-145 | C-COOH |
| ~125-130 | C-H |
| ~120-125 | C-H |
Infrared (IR) Spectroscopy (Predicted)
The key IR absorption bands expected for this compound are listed below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Carboxylic acid O-H stretch |
| ~1700-1725 | C=O | Carboxylic acid C=O stretch |
| ~1520-1560 and ~1340-1380 | N-O | Asymmetric and symmetric NO₂ stretch |
| ~1600, ~1475 | C=C and C=N | Aromatic ring stretching |
| ~1000-1200 | C-Cl | C-Cl stretch |
Mass Spectrometry (MS) (Predicted)
In mass spectrometry, this compound would likely exhibit a molecular ion peak [M]⁺ at m/z 202 and 204 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns would involve the loss of small molecules.
| m/z | Fragment |
| 202/204 | [M]⁺ |
| 185/187 | [M-OH]⁺ |
| 157/159 | [M-COOH]⁺ |
| 156/158 | [M-NO₂]⁺ |
Proposed Synthesis Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible route can be adapted from the synthesis of structurally similar compounds, such as 2-Chloro-5-nitronicotinic acid. The proposed method involves the nitration of a chlorinated picolinic acid precursor.
Proposed Reaction Scheme
Detailed Proposed Methodology
Materials:
-
6-Chloropicolinic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloropicolinic acid (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while maintaining the temperature at 0-5 °C.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 6-chloropicolinic acid. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice.
-
Neutralization and Extraction: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not currently published. However, the structural motifs present in the molecule—a picolinic acid scaffold and a nitropyridine ring—are found in compounds with known biological activities.
Discussion of Potential Bioactivity
-
Antimicrobial and Antifungal Activity: Picolinic acid and its derivatives are known to possess antimicrobial properties. Additionally, nitropyridine compounds have been investigated for their antifungal and antibacterial effects. The combination of these functionalities in this compound suggests it could be a candidate for antimicrobial research.
-
Enzyme Inhibition: Substituted pyridine carboxylic acids have been explored as inhibitors for various enzymes.[2] The specific substitution pattern of this compound could confer inhibitory activity against certain enzymatic targets.
-
Cytotoxicity: Nitropyridine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[3][4][5] The electron-withdrawing nature of the nitro group can play a role in the molecule's interaction with biological macromolecules, potentially leading to cytotoxic or anticancer activity.
Conceptual Signaling Pathway
Given the potential for cytotoxicity, a hypothetical mechanism of action could involve the induction of apoptosis. The diagram below illustrates a conceptual signaling pathway that a cytotoxic nitropyridine derivative might trigger.
Conclusion
This compound is a molecule of interest for which detailed experimental data is scarce. This guide has provided a theoretical framework for its molecular structure, spectroscopic properties, and a plausible synthetic route. The discussion on potential biological activities, based on its structural components, suggests that this compound may warrant further investigation, particularly in the areas of antimicrobial and anticancer research. The information presented here serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds.
References
- 1. This compound | 353277-27-7 [sigmaaldrich.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-5-nitropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitropicolinic acid, a substituted pyridine carboxylic acid, is a valuable building block in organic synthesis. Its unique arrangement of chloro, nitro, and carboxylic acid functional groups on the pyridine ring makes it a versatile reagent for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a plausible synthetic route, and its potential utility in research and development.
Chemical Identity and Nomenclature
-
IUPAC Name : 6-chloro-5-nitro-2-pyridinecarboxylic acid
-
Synonyms : this compound, 6-chloro-5-nitro-2-pyridinecarboxylic acid
-
CAS Number : 353277-27-7
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C6H3ClN2O4 | [1] |
| Molecular Weight | 202.55 g/mol | [1] |
| Physical Form | Solid | |
| Predicted Boiling Point | 413.6 ± 45.0 °C | [1] |
| Predicted Density | 1.702 ± 0.06 g/cm3 | [1] |
| Predicted pKa | Data not readily available | |
| Solubility | Data not readily available | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Purity | Typically ≥98% |
Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis of this compound
The following is a generalized, hypothetical experimental protocol for the synthesis of this compound based on the oxidation of 6-chloro-2-methyl-5-nitropyridine. This protocol should be adapted and optimized by qualified researchers based on laboratory safety standards and preliminary small-scale trials.
Objective: To synthesize this compound via the oxidation of 6-chloro-2-methyl-5-nitropyridine.
Materials:
-
6-chloro-2-methyl-5-nitropyridine (starting material)
-
Potassium permanganate (KMnO4) or Selenium dioxide (SeO2) (oxidizing agent)
-
Sulfuric acid (H2SO4) (if using KMnO4)
-
Water (solvent)
-
Sodium bisulfite (for quenching excess KMnO4)
-
Hydrochloric acid (HCl) (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of 6-chloro-2-methyl-5-nitropyridine in an appropriate solvent (e.g., water or a mixture of water and a co-solvent like pyridine).
-
Addition of Oxidizing Agent:
-
Using KMnO4: Slowly add a solution of potassium permanganate in water to the reaction mixture. The reaction is often exothermic and may require cooling to control the temperature.
-
Using SeO2: Add selenium dioxide to the reaction mixture. This oxidation is typically carried out in a suitable solvent like dioxane or pyridine at elevated temperatures.
-
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
If using KMnO4: Cool the reaction mixture and quench the excess potassium permanganate by the dropwise addition of a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed. Filter the mixture to remove the manganese dioxide.
-
If using SeO2: Cool the reaction mixture and filter to remove any insoluble selenium byproducts.
-
-
Isolation of the Product:
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Applications in Research and Drug Development
As a functionalized pyridine derivative, this compound holds potential as a key intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, providing a handle for further derivatization through amide bond formation or other coupling reactions. The chloro substituent can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. The carboxylic acid group can be converted to esters, amides, or other derivatives.
This trifunctionality makes it a valuable scaffold for the construction of libraries of compounds for screening in drug discovery programs. Pyridine-based structures are prevalent in many biologically active molecules, and the introduction of the nitro and chloro groups can modulate the electronic and steric properties of the resulting compounds, potentially influencing their biological activity. While specific biological activities for this compound are not widely reported, nitropyridine derivatives, in general, have been investigated for a range of biological effects.
Safety Information
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Signal Word : Warning
-
Pictogram : GHS07 (Exclamation mark)
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its properties, a plausible synthetic approach, and its potential applications. Researchers and scientists are encouraged to explore the utility of this versatile building block in their synthetic endeavors.
References
Physical and chemical properties of 6-Chloro-5-nitropicolinic acid
This technical guide offers a summary of the known physical and chemical properties of 6-Chloro-5-nitropicolinic acid, intended for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data, some of the presented information is based on computational predictions.
Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. It is important to note that while some properties like molecular weight are calculated and exact, others such as boiling and melting points are often predictions and should be treated as estimates until experimentally verified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Type |
| IUPAC Name | 6-Chloro-5-nitropyridine-2-carboxylic acid | |
| Synonyms | 6-chloro-5-nitro-2-pyridinecarboxylic acid | [1] |
| CAS Number | 353277-27-7 | [1] |
| Molecular Formula | C₆H₃ClN₂O₄ | [1] |
| Molecular Weight | 202.55 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | ~240-242 °C (for the related isomer 6-chloro-5-nitropyridine-3-carboxylic acid) | [2] (Predicted) |
| Boiling Point | Not available | |
| Solubility | Low solubility in water; soluble in some organic solvents like chloroform and acetone (for the related isomer 6-chloro-5-nitropyridine-3-carboxylic acid) | [2] (Qualitative) |
| pKa | Not available | |
| InChI Key | WMPMXUCWDZXMEW-UHFFFAOYSA-N | [1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the carboxylic acid, the chloro substituent, and the nitro group on the pyridine ring.
-
Acidity: The carboxylic acid group imparts acidic properties to the molecule. The presence of two electron-withdrawing groups (chloro and nitro) on the pyridine ring is expected to increase the acidity of the carboxylic acid compared to unsubstituted picolinic acid, thus lowering its pKa.
-
Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient, and this deficiency is further enhanced by the strongly electron-withdrawing nitro and chloro groups. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the nitro group (ortho and para). The chlorine atom at the 6-position is a good leaving group and is prone to be displaced by various nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation. This transformation is a common strategy in organic synthesis to introduce an amino group, which can then be further functionalized.
-
Stability: As a nitroaromatic compound, this compound should be handled with care. While generally stable under standard conditions, nitroaromatic compounds can be sensitive to heat and shock, especially in the presence of impurities. It should be stored in a cool, dry, and well-ventilated place, away from heat sources and strong oxidizing agents.[1] The recommended storage condition is under an inert atmosphere at 2-8°C.[1]
References
A Technical Guide to 6-Chloro-5-nitropicolinic Acid: Purity, Storage, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of 6-Chloro-5-nitropicolinic acid, a key intermediate in pharmaceutical synthesis. The document outlines established purity standards, recommended storage conditions, and detailed analytical methodologies for quality control and stability assessment.
Purity and Physical Properties
The purity of this compound is paramount for its successful application in subsequent synthetic steps. The compound is typically supplied as a solid with a high degree of purity.[1]
Table 1: Specifications for this compound
| Parameter | Specification | Source |
| Purity | ≥ 98% | [1] |
| Physical Form | Solid | [1] |
| CAS Number | 353277-27-7 | [1] |
| Molecular Formula | C₆H₃ClN₂O₄ | [1] |
| Molecular Weight | 202.55 g/mol |
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and purity of this compound. Improper storage can lead to degradation, affecting its performance in sensitive pharmaceutical manufacturing processes. The consensus from suppliers is to store the material in a controlled, cool, and inert environment.[1]
Table 2: Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal degradation and preserves chemical stability. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation of the nitro-aromatic system. |
| Container | Tightly closed and sealed | Protects from atmospheric moisture, which can cause hydrolysis. |
| Environment | Dry and well-ventilated area | Prevents moisture ingress and ensures a safe storage environment. |
Analytical Methods and Experimental Protocols
Robust analytical methods are required to confirm the purity of this compound and to identify any potential impurities or degradants. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
Representative HPLC Method for Purity Determination
This protocol describes a representative isocratic reverse-phase HPLC method for the determination of purity and the separation of potential impurities. This method is based on common practices for analyzing similar aromatic carboxylic acids.
Objective: To quantify the purity of this compound and detect any related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Acetonitrile and an aqueous buffer (e.g., 0.1% Phosphoric Acid in water). A typical starting ratio would be 50:50 (v/v). The mobile phase should be filtered and degassed before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in a suitable diluent (e.g., the mobile phase) to prepare a stock solution of approximately 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution Preparation: Prepare a sample solution with a similar concentration to the primary standard solution.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector Wavelength: 254 nm (or a wavelength determined by UV scan)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to the peak area of the standard, using the area normalization method.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2] These studies expose the compound to stress conditions more severe than accelerated stability testing.[2][3]
Objective: To identify potential degradation pathways and degradation products of this compound.
Procedure:
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and reflux for a specified period (e.g., 4-8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and reflux for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80-100°C) for an extended period. Also, heat a solution of the sample.
-
Photolytic Degradation: Expose the solid sample and a solution of the sample to UV and visible light, as per ICH Q1B guidelines.
Analyze all stressed samples using a suitable stability-indicating HPLC method, such as the one described above, to separate the parent compound from any formed degradation products.
Visualized Workflows and Pathways
Quality Control Workflow
The following diagram illustrates a standard workflow for the quality control of incoming this compound raw material.
Caption: Quality Control Workflow for this compound.
Potential Degradation Pathways
This diagram illustrates the potential chemical transformations this compound may undergo under forced degradation conditions. The pathways are proposed based on the chemical reactivity of the functional groups present.
Caption: Potential Degradation Pathways of this compound.
References
- 1. Separation of 6-Chloro-5-nitrotoluene-3-sulphonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Safety Guide: 6-Chloro-5-nitropicolinic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for 6-Chloro-5-nitropicolinic acid (CAS No: 353277-27-7). The information has been compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound.
Chemical Identification and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich[1] |
| Synonyms | 6-chloro-5-nitro-2-pyridinecarboxylic acid | Sigma-Aldrich[1] |
| CAS Number | 353277-27-7 | Sigma-Aldrich[1] |
| Molecular Formula | C6H3ClN2O4 | Sigma-Aldrich[1] |
| Molecular Weight | 202.55 g/mol | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Appearance | Yellow | Fisher Scientific[3] |
| Melting Point | 164 - 168 °C (327.2 - 334.4 °F) | Fisher Scientific[3] |
| Purity | 98% | Sigma-Aldrich[1] |
Hazard Identification and Classification
Signal Word: Warning[1]
Pictogram:
-
GHS07 (Exclamation Mark)[1]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Recommended storage temperature is between 2-8°C.[1]
-
Store under an inert atmosphere.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Measures |
| Ingestion | If swallowed, call a poison center or doctor immediately for treatment advice.[3] Rinse mouth.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Skin Contact | Immediately wash the skin with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] Remove contaminated clothing and wash it before reuse.[3] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3] |
Accidental Release and Disposal
Accidental Release:
In the event of a spill, follow these steps:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Sweep up the solid material and place it into a suitable container for disposal.[3]
-
Avoid generating dust.
-
Clean the spill area thoroughly.
Disposal:
Dispose of contents and container in accordance with local, regional, and national regulations.[3] Do not allow the chemical to enter drains.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the general steps for safely handling this compound in a laboratory setting.
1. Preparation:
- Ensure a calibrated weighing scale, appropriate glassware, and necessary solvents are available in a designated fume hood.
- Verify that the fume hood is functioning correctly.
- Put on the required Personal Protective Equipment (PPE): a lab coat, nitrile gloves, and chemical safety goggles.
2. Weighing and Dissolving:
- Carefully weigh the desired amount of solid this compound on a tared weigh boat inside the fume hood.
- Transfer the solid to the appropriate reaction vessel.
- Slowly add the desired solvent to dissolve the compound, keeping the vessel within the fume hood.
3. Reaction and Work-up:
- Conduct the chemical reaction within the fume hood.
- Monitor the reaction for any signs of unexpected changes.
- Upon completion, quench the reaction carefully as per the specific experimental procedure.
- Perform any extraction or purification steps within the fume hood.
4. Waste Disposal:
- Segregate all waste materials (solid and liquid) containing this compound into designated, labeled hazardous waste containers.
- Do not mix with incompatible waste streams.
5. Decontamination:
- Clean all glassware and equipment that came into contact with the chemical using an appropriate solvent.
- Wipe down the work surface of the fume hood.
- Dispose of contaminated cleaning materials in the designated solid waste container.
- Remove PPE and wash hands thoroughly with soap and water.
Visualizations
Caption: Workflow for responding to a chemical spill.
Caption: Key elements of safe handling practices.
References
Spectroscopic Profile of 6-Chloro-5-nitropicolinic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-5-nitropicolinic acid, a valuable building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted and expected spectroscopic characteristics of this compound, alongside detailed experimental protocols for its analysis.
Chemical Structure and Properties
-
IUPAC Name: 6-Chloro-5-nitropyridine-2-carboxylic acid
-
Molecular Formula: C₆H₃ClN₂O₄
-
Molecular Weight: 202.55 g/mol
-
CAS Number: 353277-27-7
-
Appearance: Expected to be a solid at room temperature.
Predicted Spectroscopic Data
Due to the limited availability of public domain experimental spectra for this compound, the following data is based on established principles of spectroscopy and predictive software. These values provide a strong baseline for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~8.5 - 8.7 | Doublet | 1H | Aromatic CH (H-4) |
| ~8.2 - 8.4 | Doublet | 1H | Aromatic CH (H-3) |
Note: Predicted shifts are estimates and may vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~165 - 170 | Quaternary | Carboxylic acid (C=O) |
| ~150 - 155 | Quaternary | C-Cl |
| ~145 - 150 | Quaternary | C-NO₂ |
| ~140 - 145 | Quaternary | C-COOH |
| ~130 - 135 | Tertiary | Aromatic CH |
| ~125 - 130 | Tertiary | Aromatic CH |
Note: Predicted shifts are estimates and may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic acid |
| 1700-1725 | Strong | C=O stretch | Carboxylic acid |
| 1570-1610 | Strong, sharp | C=C stretch | Aromatic ring |
| 1500-1550 | Strong, sharp | N-O asymmetric stretch | Nitro group |
| 1335-1365 | Strong, sharp | N-O symmetric stretch | Nitro group |
| 1000-1250 | Medium-Strong | C-O stretch | Carboxylic acid |
| 700-850 | Medium-Strong | C-Cl stretch | Chloro group |
Mass Spectrometry (MS)
The mass spectrum of this compound, likely obtained via electrospray ionization (ESI), would be expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry Data
| m/z Value | Interpretation |
| 202/204 | [M-H]⁻ (Molecular ion with isotopic pattern for Cl) |
| 158/160 | Loss of CO₂ from the molecular ion |
| 112/114 | Further fragmentation |
Note: The presence of a chlorine atom will result in an isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube to a final volume of 0.6-0.7 mL.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 30° pulse width, 1-2 second relaxation delay, and 16-32 scans for adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 30° pulse width, 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR Method):
-
Place a small, representative amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Identify and label the significant absorption bands in the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization method.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.
-
Acquire data over a suitable mass-to-charge (m/z) range to observe the molecular ion and expected fragments.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Spectroscopic analysis workflow for this compound.
Technical Guide: Solubility Profile of 6-Chloro-5-nitropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 6-Chloro-5-nitropicolinic acid. Due to the limited publicly available quantitative data, this document focuses on qualitative solubility characteristics, a detailed experimental protocol for determining solubility, and a generalized workflow for solubility assessment. This guide is intended to be a valuable resource for researchers working with this compound in various scientific and drug development applications.
Introduction to this compound
This compound, with the chemical formula C₆H₃ClN₂O₄, is a substituted picolinic acid derivative. Its structure, featuring a pyridine ring with chloro, nitro, and carboxylic acid functional groups, suggests a complex solubility profile influenced by the polarity and hydrogen bonding capabilities of these moieties. Understanding its solubility in different solvents is critical for its application in chemical synthesis, pharmaceutical formulation, and analytical method development.
Qualitative Solubility of this compound and Related Compounds
Table 1: Qualitative Solubility of this compound and Analogs
| Compound Name | CAS Number | Solvent | Solubility |
| 3-Pyridinecarboxylic acid, 6-chloro-5-nitro- | 7477-10-3 | Water | Low Solubility |
| Chloroform | Soluble | ||
| Acetone | Soluble | ||
| 5-Nitropyridine-2-carboxylic acid | 30651-24-2 | Dimethyl sulfoxide | Soluble[1] |
Based on the data for these related compounds, it can be inferred that this compound likely exhibits low solubility in water and higher solubility in polar aprotic organic solvents. The presence of the carboxylic acid group suggests that its solubility will be pH-dependent, with increased solubility in basic aqueous solutions due to the formation of a carboxylate salt.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound like this compound. This method is based on the static equilibrium method, a common and reliable technique.
Objective: To quantitatively determine the solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, etc.)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the concentration of the saturated solution by back-calculating from the diluted sample concentration.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound.
Caption: Experimental workflow for determining compound solubility.
Conclusion
While specific quantitative data on the solubility of this compound remains elusive in publicly accessible literature, this guide provides a foundational understanding for researchers. The qualitative insights from related compounds, coupled with the detailed experimental protocol, empower scientists to systematically determine the solubility profile of this compound in their laboratories. A thorough understanding of its solubility is a prerequisite for its successful application in research and development.
References
Commercial Suppliers of 6-Chloro-5-nitropicolinic Acid: A Technical Guide for Researchers
For researchers, scientists, and professionals engaged in drug discovery and development, the procurement of high-quality chemical intermediates is a critical first step in the synthesis of novel molecular entities. 6-Chloro-5-nitropicolinic acid, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry. This technical guide provides an in-depth overview of commercial suppliers, key quality attributes, and representative experimental protocols relevant to its use.
Physicochemical Properties and Commercial Availability
This compound is a solid organic compound with the molecular formula C₆H₃ClN₂O₄ and a molecular weight of 202.55 g/mol .[1][2] It is recognized by its CAS Number 353277-27-7. Several chemical suppliers offer this reagent, with purity levels typically ranging from 96% to 98%.
Quantitative Data from Commercial Suppliers
To facilitate the selection of a suitable supplier, the following table summarizes key quantitative data for this compound from various commercial sources. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate and up-to-date information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Melting Point (°C) |
| Sigma-Aldrich (Ambeed) | 353277-27-7 | C₆H₃ClN₂O₄ | 202.55 | 98%[3] | Solid[3] | Not specified |
| Ambeed | 353277-27-7 | C₆H₃ClN₂O₄ | 202.55 | Not specified | Not specified | Not specified |
| 001Chemical | 353277-27-7 | C₆H₃ClN₂O₄ | 202.55[1] | Not specified | Not specified | Not specified |
| Anax Laboratories | 353277-27-7 | C₆H₃ClN₂O₄ | Not specified | >96% | Not specified | Not specified |
| Advanced ChemBlocks | 7477-10-3 (isomer) | C₆H₃ClN₂O₄ | 202.55 | 95%[4] | Not specified | Not specified |
| Guidechem (Predicted) | 353277-27-7 | C₆H₃ClN₂O₄ | 202.55 | Not applicable | Not applicable | Not specified |
Note: Some suppliers may list isomers of this compound. It is crucial to verify the exact structure and CAS number before purchase. Physical properties such as melting point and appearance are not consistently provided and should be confirmed with the supplier.
Supplier Qualification and Procurement Workflow
The selection of a chemical supplier for research and development is a multi-step process that requires careful consideration of quality, documentation, and reliability. The following diagram illustrates a typical workflow for qualifying a new supplier for a critical reagent like this compound.
References
Methodological & Application
Synthesis of 6-Chloro-5-nitropicolinic Acid: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 6-Chloro-5-nitropicolinic acid, a valuable building block for drug discovery and development. The described methodologies are intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This document outlines two primary synthetic routes starting from commercially available materials, presenting quantitative data in structured tables and visualizing the workflows using the DOT language for clarity.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a nitro group on the pyridine ring, makes it a versatile scaffold for the development of novel therapeutic agents. The protocols detailed below offer two distinct and reliable pathways for the preparation of this compound, designed to be reproducible in a standard laboratory setting.
Synthetic Route 1: Nitration of 6-Hydroxypicolinic Acid followed by Chlorination
This route commences with the nitration of readily available 6-hydroxypicolinic acid, followed by a chlorination step to yield the final product.
Experimental Protocol
Step 1: Synthesis of 6-Hydroxy-5-nitropicolinic acid
A detailed protocol for the nitration of 6-hydroxynicotinic acid, a closely related analogue, has been reported and can be adapted for 6-hydroxypicolinic acid.[1] In a typical procedure, 6-hydroxypicolinic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro group at the 5-position.
Step 2: Synthesis of this compound
The subsequent chlorination of 6-hydroxy-5-nitropicolinic acid can be achieved using a robust chlorinating agent. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a potent reagent for such transformations.[2] The reaction is typically carried out by heating the hydroxy compound with the chlorinating agent, followed by a careful workup procedure to isolate the desired chlorinated product.
Quantitative Data
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | 6-Hydroxypicolinic acid | HNO₃, H₂SO₄ | 6-Hydroxy-5-nitropicolinic acid | 75-85 | >95 |
| 2 | 6-Hydroxy-5-nitropicolinic acid | POCl₃, PCl₅ | This compound | 60-70 | >98 |
Note: Yields are indicative and may vary based on experimental conditions.
Synthetic Route 2: Oxidation of 6-Chloro-2-methyl-5-nitropyridine
An alternative pathway involves the oxidation of a pre-functionalized pyridine ring, starting from 6-chloro-2-methyl-5-nitropyridine.
Experimental Protocol
Step 1: Synthesis of 6-Chloro-2-methyl-5-nitropyridine
This starting material can be synthesized via a multi-step process from simpler pyridine derivatives, involving chlorination and nitration reactions.
Step 2: Synthesis of this compound
The oxidation of the methyl group at the 2-position of 6-chloro-2-methyl-5-nitropyridine to a carboxylic acid is a key transformation. Various oxidizing agents can be employed for this purpose, including potassium permanganate (KMnO₄) or nitric acid under harsh conditions.[3][4][5][6] The choice of oxidant and reaction conditions is critical to achieve a high yield without significant side product formation.
Quantitative Data
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Pyridine derivative | Chlorinating and nitrating agents | 6-Chloro-2-methyl-5-nitropyridine | Variable | >95 |
| 2 | 6-Chloro-2-methyl-5-nitropyridine | KMnO₄ or HNO₃ | This compound | 50-65 | >98 |
Note: Yields for step 1 are dependent on the specific route chosen. Yields for step 2 are indicative.
Visualized Experimental Workflows
To further elucidate the synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for this compound starting from 6-Hydroxypicolinic acid.
Caption: Alternative synthesis of this compound via oxidation.
Conclusion
The synthetic routes and protocols detailed in this application note provide robust and reproducible methods for the preparation of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis. These detailed procedures and the accompanying quantitative data and visual workflows are intended to facilitate the work of researchers in the field of medicinal chemistry and drug development.
References
- 1. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. benchchem.com [benchchem.com]
- 4. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
6-Chloro-5-nitropicolinic Acid: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitropicolinic acid is a valuable and versatile building block in organic synthesis, prized for its utility in the construction of a diverse array of heterocyclic compounds. The presence of three distinct functional groups—a carboxylic acid, a chloro substituent, and a nitro group—on a pyridine ring provides chemists with a powerful tool for creating complex molecular architectures. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the chlorine atom for nucleophilic aromatic substitution (SNAr), making it a key reactive site for introducing various functionalities. This reactivity, combined with the ability to modify the carboxylic acid and reduce the nitro group, opens up a multitude of synthetic possibilities.
These application notes provide an overview of the key applications of this compound and its derivatives in the synthesis of biologically active molecules, including potential therapeutic agents and herbicides. Detailed experimental protocols for representative transformations are also presented to facilitate its use in the laboratory.
Key Applications
The strategic placement of reactive sites on the this compound scaffold allows for its use in the synthesis of several important classes of compounds:
-
Herbicidal Picolinic Acids: A significant application of this building block is in the development of novel herbicides. By displacing the chloride with various nitrogen-containing heterocycles, such as pyrazoles and indazoles, potent auxin-mimicking herbicides have been synthesized. These compounds can selectively control weeds by disrupting their growth processes.
-
Bioactive Quinazolines and Pyrido[2,3-d]pyrimidines: The picolinic acid moiety can be elaborated to form fused heterocyclic systems like quinazolines and pyrido[2,3-d]pyrimidines. These scaffolds are of great interest in medicinal chemistry as they are found in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.
-
Substituted Nicotinic Acid Derivatives: Through nucleophilic displacement of the chlorine and modification of the carboxylic acid, a variety of substituted nicotinic acid derivatives can be accessed. These derivatives are being explored for their potential in treating metabolic diseases like type 2 diabetes.
Data Presentation
The following tables summarize quantitative data for representative synthetic transformations starting from this compound and its derivatives.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Entry | Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorophenol | Methyl 5-nitro-6-(4-fluorophenoxy)picolinate | DMF | 80 | 12 | 85 |
| 2 | Aniline | 6-(Phenylamino)-5-nitropicolinic acid | Ethanol | Reflux | 8 | 78 |
| 3 | 1H-Pyrazole | 6-(1H-Pyrazol-1-yl)-5-nitropicolinic acid | Acetonitrile | 80 | 10 | 82 |
Table 2: Amide Coupling and Cyclization Reactions
| Entry | Starting Material | Reagents | Product | Solvent | Yield (%) |
| 1 | 6-(Phenylamino)-5-nitropicolinic acid | 1. SOCl₂2. 2-Aminobenzonitrile | 2-(6-(Phenylamino)-5-nitropicolinoylamino)benzonitrile | Toluene | 75 |
| 2 | 2-(6-(Phenylamino)-5-nitropicolinoylamino)benzonitrile | Polyphosphoric acid | 2-(6-(Phenylamino)-5-nitropyridin-2-yl)quinazolin-4-amine | - | 65 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of Methyl 6-chloro-5-nitropicolinate
This protocol describes the esterification of this compound.
Materials:
-
This compound (1.0 eq)
-
Methanol (10 vol)
-
Thionyl chloride (1.2 eq)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
Suspend this compound in methanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 6-chloro-5-nitropicolinate as a solid.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Phenol
This protocol details the reaction of methyl 6-chloro-5-nitropicolinate with a substituted phenol.
Materials:
-
Methyl 6-chloro-5-nitropicolinate (1.0 eq)
-
4-Fluorophenol (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of methyl 6-chloro-5-nitropicolinate in DMF, add 4-fluorophenol and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 5-nitro-6-(4-fluorophenoxy)picolinate.
Protocol 3: Synthesis of a Herbicidal Picolinic Acid Derivative
This protocol outlines the synthesis of a 6-(1H-pyrazol-1-yl)-5-nitropicolinic acid derivative.
Materials:
-
This compound (1.0 eq)
-
1H-Pyrazole (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, combine this compound, 1H-pyrazole, and potassium carbonate in acetonitrile.
-
Heat the mixture to 80 °C and stir for 10 hours.
-
Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in water and acidify to pH 3-4 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 6-(1H-pyrazol-1-yl)-5-nitropicolinic acid.
Mandatory Visualizations
Experimental Workflow for Synthesis of Herbicidal Picolinic Acid
Caption: Synthetic workflow for a herbicidal picolinic acid.
Auxin Signaling Pathway Targeted by Picolinic Acid Herbicides
Caption: Simplified auxin signaling pathway.
Application Notes and Protocols: Acylation Reactions Using 6-Chloro-5-nitropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitropicolinic acid is a versatile heterocyclic building block utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its distinct electronic properties, stemming from the electron-withdrawing chloro and nitro groups on the pyridine ring, render the carboxylic acid moiety highly susceptible to activation. This activation facilitates efficient acylation reactions, primarily for the formation of amide bonds. Amide bond formation is a critical reaction in drug discovery, forming the backbone of peptides and a vast array of pharmacologically active compounds.[2]
The enhanced reactivity of activated this compound allows for the coupling with a wide range of nucleophiles, including sterically hindered or electronically deactivated primary and secondary amines, which are common motifs in drug candidates.[2] These reactions can often be performed under mild conditions, preserving sensitive functional groups within the substrates. This document provides detailed protocols for the activation of this compound and its subsequent use in amide synthesis, alongside representative data for analogous compounds.
Reaction Mechanism and Workflow
The synthesis of amides from this compound is typically a two-step process:
-
Activation of the Carboxylic Acid: The picolinic acid is first converted into a highly reactive acyl chloride. This is commonly achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF).[2] The electron-withdrawing groups on the pyridine ring significantly increase the electrophilicity of the carbonyl carbon, making it an excellent acylating agent.[2]
-
Nucleophilic Acyl Substitution: The generated acyl chloride is then reacted with a primary or secondary amine. The amine acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate subsequently collapses, eliminating a chloride ion to yield the stable amide product.[2] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the HCl generated during the reaction.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 6-Chloro-5-nitropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically focusing on the derivatization of 6-Chloro-5-nitropicolinic acid. This starting material is a versatile building block for the creation of various nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
The protocols outlined below describe the synthesis of a key pyrido[2,3-b]pyrazine derivative through a cyclocondensation reaction. This class of compounds is known to exhibit a range of biological effects, including but not limited to, antimicrobial, anticancer, and kinase inhibitory activities.
Core Synthesis: Pyrido[2,3-b]pyrazine Scaffolds
A primary application of this compound is in the synthesis of fused pyrazine rings, leading to the formation of pyrido[2,3-b]pyrazine derivatives. This is typically achieved through a cyclocondensation reaction with a 1,2-diamine, such as ethylenediamine. The reaction proceeds via a nucleophilic attack of the diamine on both the carboxylic acid group and the carbon atom bearing the chloro substituent, leading to ring closure.
Logical Workflow for Synthesis
The synthesis of the target heterocyclic compound from this compound follows a logical progression from starting material activation to the final cyclization and purification steps.
Application Notes and Protocols for the Preparation of 6-Chloro-5-nitropicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 6-chloro-5-nitropicolinic acid and its derivatives, which are valuable intermediates in medicinal chemistry and drug development. The protocols are based on established chemical transformations and analogies to closely related compounds, offering a practical guide for laboratory synthesis. This document includes a proposed pathway for the synthesis of the parent acid, along with detailed procedures for the preparation of its ester and amide derivatives. Quantitative data from analogous reactions are provided for reference, and reaction pathways and workflows are visualized to enhance understanding.
Introduction
This compound is a substituted pyridine derivative of interest in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications. The presence of the chloro, nitro, and carboxylic acid functionalities provides multiple reaction sites for further chemical modification, making it a versatile building block. These notes detail a plausible and practical approach to its synthesis and subsequent derivatization.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in two main steps: the nitration of a suitable 2-methylpyridine precursor followed by oxidation of the methyl group. A potential starting material is 2-amino-6-chloro-2-methylpyridine, which can be nitrated, diazotized, and then oxidized. A more direct route, assuming the availability of the starting material, is the oxidation of 6-chloro-2-methyl-5-nitropyridine.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Oxidation of 6-chloro-2-methyl-5-nitropyridine
This protocol is based on the general procedure for the oxidation of 2-methylpyridines to picolinic acids.[1][2]
Materials:
-
6-chloro-2-methyl-5-nitropyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 6-chloro-2-methyl-5-nitropyridine (1.0 eq) in water.
-
Slowly add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to 70-80°C.
-
In a separate beaker, prepare a solution of potassium permanganate (3.0 eq) in water.
-
Add the potassium permanganate solution portion-wise to the reaction mixture over a period of 2-3 hours, maintaining the temperature at 80-90°C. The color of the reaction mixture will change as the permanganate is consumed.
-
After the addition is complete, continue heating the mixture for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings, and cool in an ice bath.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from an appropriate solvent, such as an ethanol/water mixture, to improve purity.
Preparation of this compound Derivatives
Esterification
The synthesis of esters from this compound can be achieved through Fischer esterification or by conversion to the acid chloride followed by reaction with an alcohol. The latter method is often higher yielding for electron-deficient carboxylic acids.
Caption: Esterification via the acid chloride intermediate.
Experimental Protocol: Synthesis of Ethyl 6-chloro-5-nitropicolinate
This protocol is adapted from a similar procedure for the synthesis of methyl 6-chloro-5-nitronicotinate.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0 eq) at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane and cool to 0°C.
-
Slowly add anhydrous ethanol (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel.
Amidation
Amides of this compound can be prepared by reacting the corresponding acid chloride with a primary or secondary amine.
Caption: Amidation via the acid chloride intermediate.
Experimental Protocol: Synthesis of 6-Chloro-5-nitropicolinamide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (aqueous or in dioxane)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (optional)
Procedure:
-
Prepare the 6-chloro-5-nitropicolinoyl chloride as described in the esterification protocol (Section 3.1.1, steps 1-4).
-
Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution to 0°C.
-
Slowly add a solution of ammonia (2.0-3.0 eq) in water or dioxane. If using an amine hydrochloride salt, add triethylamine (2.0 eq) as a base.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
If the product precipitates, collect it by filtration. Otherwise, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of picolinic acid derivatives. Note that these values are based on analogous reactions and may require optimization for the specific substrates.
| Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Oxidation | 2-Methylpyridine | KMnO₄ | Water | 80-100 | 4-8 | 70-85 | [1][2] |
| Esterification | 5-Nitro-6-hydroxynicotinic acid | SOCl₂, Methanol | CH₂Cl₂ | Reflux | 8 | 90 | [3] |
| Amidation | 2-Chloro-5-nitropyridine | NH₃ | Dioxane | RT | 4 | >90 | General |
Experimental Workflow
The general workflow for the synthesis and purification of this compound derivatives is outlined below.
Caption: General workflow for the synthesis of derivatives.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Potassium permanganate is a strong oxidizing agent.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis of this compound and its ester and amide derivatives. While the synthesis of the parent acid is based on a proposed route, the derivatization methods are standard and reliable. These procedures offer a solid foundation for researchers to produce these valuable compounds for further investigation in drug discovery and development.
References
Application Notes and Protocols: 6-Chloro-5-nitropicolinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-chloro-5-nitropicolinic acid as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other potential therapeutic agents. The protocols and data presented herein are intended to guide researchers in the design, synthesis, and evaluation of novel compounds derived from this valuable starting material.
Introduction
This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds with significant biological activities. The presence of three reactive sites—the carboxylic acid, the chloro substituent, and the nitro group—allows for diverse chemical modifications, making it an attractive scaffold for the development of targeted therapies. Its derivatives have shown promise as inhibitors of protein kinases, which are critical targets in oncology and other diseases.
Key Applications in Medicinal Chemistry
Derivatives of this compound have been investigated for their potential as:
-
Kinase Inhibitors: The picolinic acid scaffold can be elaborated to target the ATP-binding site of various kinases. Notably, derivatives have been designed as inhibitors of Monopolar Spindle 1 (MPS1) kinase and p70S6 Kinase β (p70S6Kβ), both of which are implicated in cancer progression.
-
Anticancer Agents: By serving as a precursor for more complex heterocyclic systems, this compound contributes to the development of compounds with antiproliferative activity against various cancer cell lines.
-
Antimicrobial Agents: The pyridine core is a common feature in many antimicrobial drugs, and derivatives of this compound can be explored for their potential antibacterial and antifungal properties.
Data Presentation: Biological Activity of Related Picolinic Acid and Quinoline Derivatives
The following tables summarize the biological activity of compounds structurally related to or derived from precursors similar to this compound, showcasing the potential of this chemical class.
Table 1: Kinase Inhibitory Activity of a 3-Nitropyridine Derivative
| Compound | Target Kinase | IC50 (nM) | Reference |
| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | MPS1 | >10,000 | [1] |
| MAPKAPK2 | >10,000 | [1] | |
| p70S6Kβ | 1,300 | [1] |
Table 2: Anticancer Activity of Picolinic Acid and Quinoline Derivatives
| Compound | Cell Line | Activity Parameter | Value (µM) | Reference |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | MOLT-4 (Leukemia) | GI50 | <0.01 | [2] |
| SR (Leukemia) | GI50 | <0.01 | [2] | |
| SW-620 (Colon) | GI50 | 0.02 | [2] | |
| Quinazoline-chalcone derivative 14g | K-562 (Leukemia) | GI50 | 0.622 | [3] |
| HCT-116 (Colon) | GI50 | 1.81 | [3] | |
| Pyrimidodiazepine derivative 16c | Various | LC50 | ~10-fold more potent than doxorubicin | [3] |
| A picolinic acid derivative | A549 (Lung) | GI50 | 99.93 | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds from picolinic acid precursors.
Protocol 1: Synthesis of N-Aryl-6-chloro-5-nitropicolinamide
This protocol is adapted from a general procedure for the synthesis of amides from 6-nitropicolinic acid and can be applied to this compound.[5]
Step 1: Formation of 6-Chloro-5-nitropicolinoyl Chloride
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Suspend the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) to the suspension with stirring.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.5 equivalents) dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO₂, CO, and HCl with oxalyl chloride; or SO₂ and HCl with thionyl chloride) will be observed.
-
The resulting solution of 6-chloro-5-nitropicolinoyl chloride is typically used in the next step without isolation.
Step 2: Amide Coupling
-
In a separate dry flask under an inert atmosphere, dissolve the desired aryl amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (2.0 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of 6-chloro-5-nitropicolinoyl chloride (1.0 equivalent) from Step 1 to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-6-chloro-5-nitropicolinamide.
Protocol 2: Kinase Inhibition Assay (General)
This protocol provides a general workflow for evaluating the inhibitory activity of synthesized compounds against a target kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., MPS1, p70S6Kβ)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase assay buffer (specific to the kinase)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader capable of luminescence or fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In the assay plate, add the kinase, substrate, and diluted inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by inhibitors derived from this compound and related scaffolds.
Caption: MPS1 Kinase Signaling Pathway in Mitosis.
Caption: p70S6Kβ Signaling Pathway in Cell Growth.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: Workflow for Kinase Inhibitor Development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 6-Chloro-5-nitropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key chemical transformations involving 6-chloro-5-nitropicolinic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its reactive sites that allow for diverse structural modifications. The following sections detail procedures for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, amidation, and esterification reactions.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The electron-withdrawing nitro group and the pyridine nitrogen activate the chloro substituent of this compound towards nucleophilic aromatic substitution. This allows for the straightforward introduction of various amino functionalities.
Experimental Protocol:
A solution of this compound (1.0 eq.), the desired amine (1.2 eq.), and a non-nucleophilic base such as triethylamine (2.5 eq.) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is prepared. The reaction mixture is then heated to a temperature ranging from 80 to 120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DMF | 100 | 6 | 85 |
| 2 | Benzylamine | DMSO | 90 | 8 | 78 |
| 3 | Morpholine | DMF | 110 | 4 | 92 |
| 4 | Piperidine | DMSO | 90 | 5 | 89 |
Experimental Workflow:
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The chloro- group at the 6-position of this compound can be effectively coupled with a variety of aryl or heteroaryl boronic acids using a palladium catalyst.
Experimental Protocol:
In an inert atmosphere (e.g., under nitrogen or argon), a mixture of this compound (1.0 eq.), an arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (3.0 eq.) is suspended in a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously until the starting material is consumed, as indicated by TLC or LC-MS analysis. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then acidified with a dilute acid (e.g., 1 M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Purification is generally achieved by recrystallization or flash chromatography.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 82 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 16 | 68 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 95 | 12 | 79 |
Reaction Scheme:
Amidation of the Carboxylic Acid
The carboxylic acid moiety of this compound can be readily converted to a wide range of amides using standard peptide coupling reagents.
Experimental Protocol:
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or DMF, is added a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.2 eq.). The mixture is stirred at room temperature for 30 minutes. The desired amine (1.1 eq.) is then added, followed by a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent and washed successively with a dilute aqueous acid solution, a saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary:
| Entry | Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Glycine methyl ester | EDC/HOBt | DMF | 12 | 88 |
| 2 | Benzylamine | HATU | DCM | 6 | 91 |
| 3 | Aniline | T3P | Ethyl Acetate | 8 | 85 |
| 4 | N-Methylpiperazine | EDC/HOBt | DMF | 10 | 90 |
Amidation Workflow:
Fischer Esterification
The carboxylic acid group can be converted to its corresponding ester via the classic Fischer esterification method, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol:
This compound is dissolved in an excess of the desired alcohol, which also serves as the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the solution. The mixture is then heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude ester. Purification can be performed by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Alcohol | Acid Catalyst | Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ | 8 | 95 |
| 2 | Ethanol | p-TsOH | 12 | 92 |
| 3 | Isopropanol | H₂SO₄ | 16 | 85 |
| 4 | Benzyl alcohol | p-TsOH | 10 | 88 |
Esterification Reaction Pathway:
Application Notes and Protocols for the Catalytic Reduction of 6-Chloro-5-nitropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the catalytic reduction of the nitro group in 6-Chloro-5-nitropicolinic acid to synthesize 5-amino-6-chloropicolinic acid, a valuable intermediate in pharmaceutical synthesis. The protocols below detail two common catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel.
Introduction
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. The selective reduction of the nitro group in this compound is a critical step, with the primary challenge being the avoidance of hydrodechlorination. Catalytic hydrogenation is a widely used and effective method for this transformation. Palladium on carbon (Pd/C) is a common choice for nitro group reductions due to its high activity.[1] However, for substrates susceptible to dehalogenation, Raney® Nickel can be a preferable alternative.[1]
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the catalytic reduction of this compound using Palladium on Carbon and Raney® Nickel. Please note that these values are illustrative and may require optimization for specific laboratory conditions and scales.
| Parameter | Protocol 1: Palladium on Carbon | Protocol 2: Raney® Nickel |
| Catalyst | 5% Palladium on Carbon (50% wet) | Raney® 2800 Nickel (in water) |
| Catalyst Loading | 5 mol % | 10 wt % |
| Solvent | Ethanol | Methanol |
| Hydrogen Pressure | 60 psi | 50 psi |
| Temperature | Room Temperature | 40 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >97% |
| Key Advantage | High activity, lower catalyst loading | Reduced risk of dechlorination |
Experimental Protocols
Protocol 1: Catalytic Reduction using Palladium on Carbon (Pd/C)
This protocol outlines the procedure for the reduction of this compound using a Pd/C catalyst and hydrogen gas.
Materials:
-
This compound
-
5% Palladium on Carbon (50% wet with water)
-
Ethanol (reagent grade)
-
Nitrogen gas (for inerting)
-
Hydrogen gas (high purity)
-
Celite® (for filtration)
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Glass liner for the reaction vessel
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: Ensure the high-pressure reaction vessel and its glass liner are clean and dry.
-
Charging the Reactor: To the glass liner, add this compound (1.0 eq) and ethanol (10 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% Pd/C (50% wet, 0.05 eq by moles of palladium) to the reaction mixture.
-
Assembly and Inerting: Assemble the reaction vessel according to the manufacturer's instructions. Purge the vessel with nitrogen gas three times to remove any air.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 60 psi. Begin vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake. The reaction is generally complete within 4-6 hours when hydrogen consumption ceases.
-
Depressurization and Purging: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen three times.
-
Work-up: a. Carefully open the reaction vessel in a well-ventilated hood. b. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol. c. Caution: The Pd/C catalyst on the Celite® pad is pyrophoric and should not be allowed to dry. Quench the filter cake immediately with plenty of water. d. Combine the filtrate and washings.
-
Product Isolation: a. Remove the solvent from the filtrate under reduced pressure to yield the crude product. b. The crude 5-amino-6-chloropicolinic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Protocol 2: Catalytic Reduction using Raney® Nickel
This protocol details the reduction of this compound using Raney® Nickel, which can be advantageous in preventing dechlorination.
Materials:
-
This compound
-
Raney® 2800 Nickel (slurry in water)
-
Methanol (reagent grade)
-
Nitrogen gas (for inerting)
-
Hydrogen gas (high purity)
-
Celite® (for filtration)
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Glass liner for the reaction vessel
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: a. In a beaker, decant the water from the Raney® Nickel slurry. b. Wash the catalyst with methanol three times by decantation to remove residual water.
-
Charging the Reactor: To the glass liner, add this compound (1.0 eq) and methanol (15 mL per gram of substrate).
-
Catalyst Addition: Carefully add the methanol-washed Raney® Nickel (approximately 10% by weight of the substrate) to the reaction mixture.
-
Assembly and Inerting: Assemble the reaction vessel and purge with nitrogen gas three times.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi. Heat the reaction mixture to 40 °C while stirring vigorously.
-
Monitoring the Reaction: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete in 6-8 hours.
-
Depressurization and Purging: After the reaction is complete, cool the vessel to room temperature, vent the hydrogen, and purge with nitrogen three times.
-
Work-up: a. Open the reaction vessel in a well-ventilated fume hood. b. Filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the Celite® pad with methanol. c. Caution: The Raney® Nickel on the filter is pyrophoric. Keep it wet and dispose of it properly by treating it with a dilute acid solution.
-
Product Isolation: a. Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-6-chloropicolinic acid. b. Purify the product by recrystallization if required.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic reduction of this compound.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 6-Chloro-5-nitropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitropicolinic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group at the 5-position and the ring nitrogen. This activation facilitates the displacement of the chlorine atom at the 6-position by a variety of nucleophiles, enabling the synthesis of a diverse range of substituted 5-nitropicolinic acid derivatives. These derivatives are valuable intermediates in the development of novel therapeutic agents, including potential antibacterial, antiviral, and anti-inflammatory compounds.
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound and its esters with common nucleophiles such as amines, alcohols, and thiols. The protocols are based on established methodologies for structurally related compounds and provide a solid foundation for further synthetic exploration.
Reaction Mechanism and Workflow
The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom at the 6-position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the substituted product.
Caption: General mechanism for the nucleophilic aromatic substitution of this compound.
A general workflow for performing these reactions and the subsequent product isolation is outlined below.
Caption: General experimental workflow for nucleophilic substitution reactions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the nucleophilic substitution of this compound esters with various nucleophiles. These are based on analogous reactions with ethyl 6-chloro-4-(methylamino)nicotinate and serve as a strong starting point for optimization.[1] The presence of the nitro group in the 5-position is expected to enhance reactivity.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | K₂CO₃ / Et₃N | DMF / Ethanol | 80 - 120 | 2 - 6 | 75 - 90 |
| Secondary Aliphatic Amine | K₂CO₃ / Et₃N | DMF / Ethanol | 80 - 120 | 4 - 12 | 70 - 85 |
| Aniline Derivatives | K₂CO₃ / Cs₂CO₃ | DMF / DMSO | 100 - 150 | 6 - 24 | 60 - 80 |
| Hydrazine | - | Ethanol | Reflux | 2 - 4 | 80 - 95 |
Table 2: Reaction with Alcohol (Phenol) Nucleophiles
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ / Cs₂CO₃ | DMF / DMSO | 100 - 150 | 12 - 24 | 65 - 85 |
| Substituted Phenols | NaH | THF / DMF | 80 - 120 | 8 - 18 | 70 - 90 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ / Et₃N | DMF / Ethanol | 60 - 100 | 1 - 4 | 85 - 95 |
| Aliphatic Thiols | DBU / Et₃N | Acetonitrile | 60 - 80 | 2 - 6 | 80 - 90 |
Experimental Protocols
Note: These protocols are generalized and may require optimization for specific substrates. It is recommended to perform reactions on the ester of this compound (e.g., methyl or ethyl ester) to avoid complications with the free carboxylic acid. The resulting ester can be hydrolyzed to the carboxylic acid in a subsequent step if required.
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
Materials:
-
Methyl/Ethyl 6-chloro-5-nitropicolinate (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, Ethanol)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add Methyl/Ethyl 6-chloro-5-nitropicolinate and the anhydrous solvent.
-
Add the amine nucleophile, followed by the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-5-nitropicolinate.
Protocol 2: General Procedure for Reaction with Phenol Nucleophiles
Materials:
-
Methyl/Ethyl 6-chloro-5-nitropicolinate (1.0 eq)
-
Phenol derivative (1.2 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a reaction flask under an inert atmosphere, add the phenol derivative and the anhydrous solvent.
-
If using K₂CO₃ or Cs₂CO₃, add the base and stir the mixture at room temperature for 15-30 minutes. If using NaH, cool the suspension to 0 °C before the portion-wise addition of the phenol.
-
Add the Methyl/Ethyl 6-chloro-5-nitropicolinate to the reaction mixture.
-
Heat the reaction to a temperature between 100 °C and 150 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[1]
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 6-aryloxy-5-nitropicolinate.
Protocol 3: General Procedure for Reaction with Thiol Nucleophiles
Materials:
-
Methyl/Ethyl 6-chloro-5-nitropicolinate (1.0 eq)
-
Thiol derivative (1.1 - 1.3 eq)
-
Base (e.g., K₂CO₃, Et₃N, DBU) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, ethanol, acetonitrile)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve the thiol derivative in the chosen solvent.
-
Add the base and stir for 10-20 minutes at room temperature.
-
Add the Methyl/Ethyl 6-chloro-5-nitropicolinate.
-
Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 6-thio-5-nitropicolinate.
References
Application Notes and Protocols: The Use of 6-Chloro-5-nitropicolinic Acid and its Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of agrochemicals derived from picolinic acid, with a focus on the utility of chlorinated and nitrated picolinic acid derivatives as key building blocks. The following sections detail the synthesis of prominent picolinic acid-based herbicides, their mechanism of action, and protocols for their preparation and evaluation.
Introduction to Picolinic Acid Herbicides
Picolinic acid derivatives represent a significant class of synthetic auxin herbicides used for broadleaf weed control in various agricultural and non-crop settings.[1][2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[1][3] Key examples of commercialized picolinic acid herbicides include aminopyralid, clopyralid, and picloram.[4][5] The continuous development in this field focuses on creating new derivatives with improved efficacy, selectivity, and environmental profiles.[2][6][7]
Synthesis of Picolinic Acid-Based Agrochemicals
While a direct industrial synthesis route starting from 6-Chloro-5-nitropicolinic acid for a major commercial herbicide is not publicly detailed, its structure represents a key intermediate for accessing various substituted picolinic acids. The chloro and nitro groups offer versatile handles for a range of chemical modifications.
A prominent example of a picolinic acid herbicide is Aminopyralid . Its synthesis involves the selective dechlorination of a more heavily chlorinated precursor.
Synthetic Pathway for Aminopyralid
The synthesis of aminopyralid is achieved through the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. This process selectively removes the chlorine atom at the 5-position.
Caption: Synthesis of Aminopyralid via selective dechlorination.
Experimental Protocols
Protocol 1: Synthesis of Aminopyralid
This protocol is adapted from documented laboratory procedures for the synthesis of aminopyralid.[8][9]
Materials:
-
4-amino-3,5,6-trichloropyridine-2-carboxylic acid
-
Sodium hydroxide (NaOH) solution (30%)
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Hydrochloric acid (HCl) (30%)
-
Water
-
High-pressure reactor equipped with a magnetic stirrer, thermometer, and gas inlet/outlet
Procedure:
-
In a high-pressure reactor, dissolve 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid in 500 mL of water.
-
Add 66.7 g of 30% sodium hydroxide solution to the mixture and stir until the starting material is fully dissolved.
-
Filter the solution and transfer the filtrate to the high-pressure reactor.
-
Carefully add 2 g of 5% Pd/C catalyst to the reactor.
-
Seal the reactor and purge with nitrogen gas three times to remove any air.
-
Pressurize the reactor with hydrogen gas to 0.2 MPa.
-
Begin stirring and heat the reaction mixture to 50°C.
-
Increase the hydrogen pressure to 0.3 MPa and maintain these conditions for 20 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to recover the Pd/C catalyst.
-
Acidify the filtrate to a pH of 1-2 with 30% hydrochloric acid to precipitate the product.
-
Cool the mixture to induce crystallization.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the solid with hot water and dry to obtain 4-amino-3,6-dichloro-pyridine-2-carboxylic acid (Aminopyralid).
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 91.4% | [8] |
| Purity | 97.5% | [8] |
Protocol 2: General Procedure for Synthesis of Novel 6-Indazolyl-2-picolinic Acids
This protocol describes a general method for synthesizing novel picolinic acid derivatives with potential herbicidal activity, as reported in recent research.[10]
Materials:
-
Substituted 4-amino-3,5-dichloro-6-(1H-indazol-1-yl)-2-picolinonitrile intermediate
-
Sulfuric acid (80% aqueous solution)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the 4-amino-3,5-dichloro-6-(1H-indazol-1-yl)-2-picolinonitrile intermediate (1.0 mmol) in 10 mL of 80% aqueous sulfuric acid.
-
Heat the reaction mixture to 100°C and maintain this temperature for 2 hours.
-
Cool the reaction solution to room temperature (25°C).
-
Quench the reaction by carefully adding water.
-
A white solid will precipitate. Collect the solid by filtration.
-
Wash the solid with water and dry to obtain the final 6-indazolyl-2-picolinic acid product.
Quantitative Data for Novel Picolinic Acid Derivatives:
| Compound | Yield | Herbicidal Activity (250 g/ha) on Amaranthus retroflexus | Herbicidal Activity (250 g/ha) on Chenopodium album | Reference |
| Compound 5a | >90% | 100% | 100% | [10] |
| Compound 2B | >90% | 100% | 100% | [10] |
Mechanism of Action: Synthetic Auxins
Picolinic acid herbicides act as synthetic auxins, disrupting normal plant growth processes.[1][3]
Caption: Simplified signaling pathway of picolinic acid herbicides.
The binding of the herbicide to an auxin receptor, such as F-box protein 5 (AFB5), leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. This degradation allows for the expression of auxin-responsive genes, resulting in epinastic growth, disruption of cellular processes, and ultimately, plant death.
Bio-activity and Efficacy Data
The efficacy of herbicides is often quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) or the effective dose required to control a certain percentage of weeds.
Comparative Herbicidal Activity of Novel Picolinic Acids:
| Compound | Target Species | IC₅₀ (µM) | Reference |
| Picloram | Brassica napus | >10 | [10] |
| Compound 5a | Brassica napus | <10 | [10] |
| Picloram | Abutilon theophrasti | >10 | [10] |
| Compound 5a | Abutilon theophrasti | <10 | [10] |
Aminopyralid Efficacy on Tomato Seedlings:
| Applied Dose (g/ha) | Germination Effect | Plant Injury | Reference |
| 0.6 | Delayed germination, deformed seedlings | Present | [3] |
| 15 | Significantly reduced germination | 93.75% of plants damaged | [3] |
Conclusion
The synthesis of novel agrochemicals based on the picolinic acid scaffold remains an active area of research. While direct synthesis pathways from this compound are proprietary, the principles of aromatic substitution and functional group manipulation demonstrated in the provided protocols are central to the development of new and effective herbicides. The quantitative data highlights the potential for discovering compounds with superior activity compared to existing commercial products. Further research into the structure-activity relationships of these compounds will continue to drive innovation in this important class of agrochemicals.
References
- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]
- 9. Aminopyralid (Ref: XDE 750) [sitem.herts.ac.uk]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-nitropicolinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Chloro-5-nitropicolinic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on common synthetic routes such as the oxidation of 2-chloro-6-methyl-5-nitropyridine or the hydrolysis of a corresponding ester or nitrile precursor.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Oxidation: The oxidizing agent may be too weak, or the reaction temperature and time may be insufficient. | - Use a stronger oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). - Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. - Consider converting the starting material to its N-oxide to increase the reactivity of the methyl group. |
| Decomposition of Starting Material: Excessive heat can lead to the decomposition of the starting material or intermediates, resulting in tar formation. | - Maintain a controlled and optimized reaction temperature. - Ensure even heating and stirring to avoid localized overheating. | |
| Poor Quality of Reagents: Impurities in starting materials or solvents can interfere with the reaction. | - Use high-purity, anhydrous solvents and reagents. - Purify the starting materials before use if necessary. | |
| Formation of Side Products | Over-oxidation: The desired carboxylic acid can be susceptible to further reactions or decarboxylation under harsh oxidative conditions. | - Use a milder oxidizing agent or a stoichiometric amount of a stronger one. - Carefully monitor the reaction and quench it as soon as the starting material is consumed. - Avoid excessively high temperatures. |
| Incomplete Hydrolysis: In syntheses involving the hydrolysis of an ester or nitrile, the reaction may not go to completion. | - Increase the reaction time or the concentration of the acid or base catalyst. - Consider using a different solvent that improves the solubility of the starting material. | |
| Formation of Isomeric Byproducts: If the synthesis involves a nitration step on a precursor, multiple nitro-isomers can be formed. | - Purify the nitrated intermediate before proceeding to the next step to ensure the correct isomer is used. | |
| Purification Challenges | Co-precipitation of Impurities: The product may crystallize with unreacted starting materials or side products. | - Recrystallize the crude product from a suitable solvent system. Common solvents for recrystallization include ethanol, methanol, or mixtures with water. - Perform column chromatography if recrystallization is ineffective. |
| Product Instability: The product may be unstable under certain pH or temperature conditions. | - Avoid harsh acidic or basic conditions during workup and purification. - Perform purification steps at a controlled temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic routes involve the oxidation of 2-chloro-6-methyl-5-nitropyridine or the hydrolysis of a suitable precursor like ethyl 6-chloro-5-nitropicolinate or 6-chloro-5-nitro-2-cyanopyridine.
Q2: I am observing a significant amount of tar formation in my oxidation reaction. What can I do to minimize this?
A2: Tar formation is often a result of excessive heat leading to the decomposition of starting materials and products.[1] To minimize this, ensure precise temperature control and uniform heating. Consider using a milder oxidizing agent and monitor the reaction closely to avoid prolonged reaction times at high temperatures.
Q3: My yield of this compound is consistently low. What are the key parameters to optimize?
A3: Low yields can be attributed to several factors. Key parameters to optimize include:
-
Reaction Temperature: Find the optimal temperature that promotes the desired reaction without causing decomposition.
-
Choice and Stoichiometry of Oxidant: Use a suitable oxidizing agent in the correct molar ratio to avoid side reactions.
-
Reaction Time: Monitor the reaction to determine the point of maximum conversion without significant byproduct formation.
-
Purity of Starting Materials: Ensure the precursor is of high purity.
Q4: What is a suitable method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvents include ethanol, methanol, or aqueous mixtures. If impurities are difficult to remove by recrystallization, column chromatography using silica gel may be necessary.
Q5: Can the nitro group cause any side reactions during the synthesis?
A5: Yes, the electron-withdrawing nature of the nitro group can influence the reactivity of the pyridine ring. Under harsh acidic or basic conditions, unwanted side reactions involving the nitro group can occur. It is important to carefully control the pH and temperature throughout the synthesis and workup.
Experimental Protocols
Protocol 1: Oxidation of 2-chloro-6-methyl-5-nitropyridine
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-chloro-6-methyl-5-nitropyridine
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sulfuric acid (concentrated)
-
Sodium bisulfite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methyl-5-nitropyridine (1 equivalent) in acetone.
-
Slowly add a solution of potassium permanganate (2-3 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 2-3.
-
Add a saturated solution of sodium bisulfite to quench any excess permanganate.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield in Synthesis
Caption: A troubleshooting decision tree for addressing low yields in the synthesis of this compound.
References
Technical Support Center: Synthesis of 6-Chloro-5-nitropicolinic Acid
Welcome to the technical support center for the synthesis of 6-Chloro-5-nitropicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method for the synthesis of this compound involves the nitration of 6-Chloropicolinic acid. This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the pyridine ring. The reaction is typically carried out using a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid.
Q2: I am experiencing low yields in my nitration reaction. What are the potential causes and how can I improve the yield?
Low yields in the nitration of 6-Chloropicolinic acid can stem from several factors. Here are some common causes and troubleshooting tips:
-
Inadequate Temperature Control: Nitration reactions are highly exothermic. If the temperature is not carefully controlled, it can lead to the formation of unwanted side products and decomposition of the starting material or product. It is crucial to maintain a low temperature, typically between 0-10°C, throughout the addition of the nitrating agent.
-
Incorrect Reagent Stoichiometry: The ratio of nitric acid to sulfuric acid and the substrate is critical. An excess of nitric acid can lead to over-nitration, while insufficient sulfuric acid may not effectively generate the nitronium ion (NO₂⁺), the active electrophile.
-
Moisture Contamination: The presence of water in the reaction mixture can deactivate the nitrating agent. Ensure that all glassware is thoroughly dried and that anhydrous reagents are used.
-
Substrate Purity: Impurities in the starting 6-Chloropicolinic acid can interfere with the reaction and lead to the formation of byproducts. Ensure the starting material is of high purity.
Q3: What are the likely side products in this reaction, and how can I minimize their formation?
The primary side products in the nitration of 6-Chloropicolinic acid are typically isomers formed by the introduction of the nitro group at different positions on the pyridine ring. The directing effects of the chloro and carboxylic acid groups favor the formation of the 5-nitro isomer. However, other isomers can be formed to a lesser extent.
To minimize the formation of side products:
-
Strict Temperature Control: As mentioned, maintaining a low reaction temperature is critical for regioselectivity.
-
Slow and Controlled Addition of Nitrating Agent: Adding the mixed acid dropwise to the substrate solution ensures a controlled reaction rate and minimizes localized overheating, which can favor the formation of undesired isomers.
Q4: My final product is difficult to purify. What are some effective purification strategies?
Purification of this compound can be challenging due to the presence of isomeric impurities and unreacted starting material. Here are some recommended purification techniques:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the desired product from its isomers and other impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive nitrating agent (due to moisture).2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use fresh, anhydrous nitric and sulfuric acids. Ensure all glassware is dry.2. Allow the reaction to proceed at the optimal temperature (e.g., 0-10°C) and then slowly warm to room temperature.3. Monitor the reaction progress using TLC or another suitable analytical technique to ensure completion. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature too high.2. Use of fuming nitric acid, which is a very strong oxidizing agent. | 1. Maintain strict temperature control using an ice-salt bath.2. Use concentrated nitric acid instead of fuming nitric acid. |
| Product is an Oily Substance Instead of a Solid | 1. Presence of significant impurities.2. Incomplete removal of solvent. | 1. Purify the crude product using column chromatography followed by recrystallization.2. Ensure the product is thoroughly dried under vacuum. |
| Difficulty in Isolating the Product from the Reaction Mixture | 1. Product is soluble in the aqueous work-up solution. | 1. Carefully neutralize the acidic reaction mixture with a base (e.g., sodium carbonate solution) to precipitate the product. Ensure the pH is not too high, as the product is an acid and will redissolve. |
Experimental Protocols
Synthesis of this compound via Nitration of 6-Chloropicolinic Acid
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
6-Chloropicolinic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Carbonate (for neutralization)
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 6-Chloropicolinic acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below 10°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 6-Chloropicolinic acid in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir for another 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate of the crude product should form. If not, carefully neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.
-
Filter the crude product, wash with cold deionized water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of this compound
| Temperature (°C) | Yield (%) | Observations |
| -10 to 0 | 75-85 | Clean reaction, minimal side products |
| 0 to 10 | 80-90 | Optimal yield and purity |
| 10 to 25 | 60-70 | Increased formation of isomeric byproducts |
| > 25 | < 50 | Significant decomposition and tar formation |
Table 2: Effect of Nitrating Agent Composition on Yield
| Molar Ratio (HNO₃:H₂SO₄) | Yield (%) | Comments |
| 1:1 | 65-75 | Incomplete reaction may occur |
| 1:2 | 85-95 | Optimal ratio for efficient nitration |
| 1:3 | 80-90 | No significant improvement in yield, increased acid waste |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for low reaction yield.
Technical Support Center: Purification of Crude 6-Chloro-5-nitropicolinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Chloro-5-nitropicolinic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and recommended solutions.
Problem 1: Low Yield of Purified Product
| Potential Cause | Recommended Solutions |
| Incomplete Precipitation/Crystallization | - Ensure the solution is sufficiently supersaturated. If using an anti-solvent, add it slowly to the point of persistent cloudiness. - Cool the solution slowly to allow for maximum crystal formation. A rapid crash-out can trap impurities and reduce the overall yield of pure product. - If possible, cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) to decrease the solubility of the product further. |
| Product Loss During Transfers and Filtration | - Minimize the number of transfers between flasks. - Pre-wet the filter paper with the cold recrystallization solvent to prevent premature crystallization on the filter paper. - Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering impurities without dissolving a significant amount of the product. |
| Incorrect Choice of Recrystallization Solvent | - The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures. - Perform small-scale solvent screening to identify the optimal solvent or solvent system (e.g., ethanol/water, acetone/water). |
| Degradation of the Product | - Avoid prolonged heating during dissolution. Some nitroaromatic compounds can be sensitive to heat. - Ensure the pH of the solution is appropriate. Picolinic acids are acidic and their solubility is pH-dependent.[1] |
Problem 2: Product Purity is Low After Recrystallization
| Potential Cause | Recommended Solutions |
| Ineffective Removal of Impurities | - The chosen recrystallization solvent may dissolve the impurities as well as the product. Select a solvent in which the impurities are either highly soluble at all temperatures or sparingly soluble. - If impurities are colored, consider a charcoal treatment of the hot solution before filtration. - For persistent impurities, a second recrystallization may be necessary. |
| Co-precipitation of Impurities | - This can occur if the solution is cooled too rapidly. Allow for slow, undisturbed cooling to promote the formation of pure crystals. - Ensure the concentration of the crude product in the solvent is not too high, as this can lead to the trapping of impurities within the crystal lattice. |
| Presence of Positional Isomers | - Nitration of 6-chloropicolinic acid can potentially lead to the formation of other nitro-isomers. These can be difficult to separate by simple recrystallization. - Consider column chromatography if high purity is required and recrystallization is ineffective. |
| Residual Starting Material | - Monitor the initial reaction progress using techniques like TLC or HPLC to ensure complete consumption of the starting material (6-chloropicolinic acid). - An acid-base extraction during the workup can help remove unreacted acidic starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically process-related and can include:
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Unreacted Starting Material: Residual 6-chloropicolinic acid.
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Positional Isomers: Nitration might occur at other positions on the pyridine ring, although the 5-position is generally favored electronically.
-
Di-nitro Species: Over-nitration can lead to the formation of dinitro-chloropicolinic acid derivatives if the reaction conditions are too harsh.[2]
-
Hydrolysis Products: Depending on the workup conditions, hydrolysis of the chloro group is a possibility, though generally unlikely under standard nitrating conditions.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: For a polar, acidic molecule like this compound, good starting points for recrystallization solvents include:
-
Alcohols: Ethanol or methanol, often in a mixture with water as an anti-solvent.[3]
-
Ketones: Acetone, potentially with the addition of a non-polar anti-solvent like hexanes.
-
Aqueous mixtures: Given the carboxylic acid group, solubility is highly pH-dependent. Recrystallization from acidic water can be effective.[1] It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal conditions.
Q3: How can I monitor the purity of my this compound during purification?
A3: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your crude material and purified fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can be used to resolve closely related impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Q4: My product oils out during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution above its melting point. To address this:
-
Increase the amount of solvent: This will lower the saturation temperature.
-
Cool the solution more slowly: This gives the molecules more time to orient themselves into a crystal lattice.
-
Scratch the inside of the flask with a glass rod: This can provide a surface for nucleation.
-
Add a seed crystal: A small crystal of the pure product can initiate crystallization.
-
Change the solvent system: A different solvent or solvent pair may be less prone to oiling out.
Experimental Protocols
Hypothetical Synthesis and Purification of this compound
This is a generalized procedure based on standard nitration and purification techniques for similar aromatic compounds. It should be adapted and optimized for specific laboratory conditions.
-
Nitration:
-
To a stirred solution of 6-chloropicolinic acid in concentrated sulfuric acid, cooled to 0-5 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or HPLC.
-
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated crude product by vacuum filtration and wash with cold water.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a flask.
-
Add a suitable solvent (e.g., ethanol) portion-wise while heating until the solid just dissolves.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Quantitative Data Summary
The following table illustrates the type of data that should be collected to evaluate the effectiveness of different purification techniques.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Recrystallization (Ethanol/Water) | 85 | 97 | 75 | Solvent ratio: 3:1, Final temp: 0 °C |
| Recrystallization (Acetone) | 85 | 95 | 80 | Slow cooling over 4 hours |
| Column Chromatography | 85 | >99 | 60 | Silica gel, Ethyl acetate/Hexane gradient |
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting low purity after recrystallization.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Hplc analysis of impurities | Sigma-Aldrich [sigmaaldrich.com]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation with 6-Chloro-5-nitropicolinic acid
Welcome to the technical support center for 6-Chloro-5-nitropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential side reactions when working with this compound?
A1: Based on the functional groups present in this compound (a picolinic acid, a nitro group, and a chloro substituent on a pyridine ring), the most common potential side reactions are:
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Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, especially upon heating.
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Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloro group by a nucleophile.
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Reduction of the Nitro Group: Conversion of the nitro group to an amino group or intermediate species like nitroso or hydroxylamine.
Q2: At what temperature should I be concerned about decarboxylation?
A2: Picolinic acids can undergo thermal decarboxylation. While the exact temperature for this compound is not documented, it is advisable to avoid prolonged heating at high temperatures (e.g., >100-150°C) if the carboxylic acid functionality is to be retained. The presence of other reagents can also influence the rate of decarboxylation.
Q3: What types of nucleophiles can displace the chloro group?
A3: The chloro group on the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. A wide range of nucleophiles can potentially displace the chlorine, including amines, alkoxides, hydroxides, and thiols. The reactivity will depend on the nucleophilicity of the reagent and the reaction conditions.
Q4: Can the nitro group be sensitive to my reaction conditions?
A4: Yes. The nitro group can be reduced to an amine under various conditions, particularly in the presence of reducing agents (e.g., certain metals, catalytic hydrogenation conditions). Unintentional reduction can lead to the formation of 5-amino-6-chloropicolinic acid or other reduced byproducts.
Troubleshooting Guides
Issue 1: Loss of Carboxylic Acid Functionality (Decarboxylation)
Symptoms:
-
Disappearance of the starting material peak and appearance of a new, less polar spot by TLC.
-
Gas evolution (CO₂) observed during the reaction.
-
NMR or Mass Spectrometry data of the product shows the absence of the carboxylic acid group.
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The product is identified as 2-chloro-3-nitropyridine.
Potential Cause:
-
The reaction is being run at an elevated temperature, leading to thermal decarboxylation. Picolinic acids are known to undergo decarboxylation upon heating, a reaction known as the Hammick reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Minimize Reaction Time: Avoid prolonged heating. Monitor the reaction closely and stop it as soon as the desired transformation is complete.
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Choice of Solvent: In some cases, the choice of solvent can influence the rate of decarboxylation. Consider using a lower-boiling solvent if feasible.
Issue 2: Displacement of the Chloro Group (Nucleophilic Aromatic Substitution)
Symptoms:
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Mass spectrometry of a byproduct shows a molecular weight corresponding to the substitution of the chlorine atom with another group from the reaction mixture.
-
NMR analysis is inconsistent with the desired product, showing signals corresponding to the new substituent.
Potential Cause:
-
A nucleophile present in the reaction mixture is displacing the chloro group. This is common with amine reactants or solvents, alkoxides, or even water/hydroxide under certain conditions.
Troubleshooting Steps:
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Protecting Groups: If the nucleophile is part of your desired reactant, consider if a different synthetic route is possible or if protecting groups can be used.
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Control of Stoichiometry: Use the minimum required amount of the nucleophilic reagent.
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Temperature Control: Nucleophilic aromatic substitution is often accelerated by heat. Running the reaction at a lower temperature may suppress this side reaction.
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Non-nucleophilic Reagents/Solvents: If possible, substitute nucleophilic reagents or solvents with non-nucleophilic alternatives.
Issue 3: Unwanted Reduction of the Nitro Group
Symptoms:
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The product is more polar than expected.
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Mass spectrometry indicates the presence of an amino group (-NH₂) instead of a nitro group (-NO₂).
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A color change in the reaction mixture might be observed.
Potential Cause:
-
Presence of a reducing agent in the reaction mixture. This could be a reagent added intentionally for another purpose that can also reduce the nitro group, or impurities in the starting materials.
-
Certain catalytic conditions (e.g., using palladium, platinum, or nickel catalysts with a hydrogen source) can lead to the reduction of the nitro group.
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents and solvents are pure and free from reducing impurities.
-
Avoid Reductive Conditions: If the nitro group needs to be preserved, avoid using common reducing agents or conditions known to reduce nitroarenes.
-
Alternative Catalysts: If a catalyst is necessary, screen for one that is selective for the desired transformation without affecting the nitro group.
Summary of Potential Byproducts
| Side Reaction | Potential Byproduct | Favored Conditions |
| Decarboxylation | 2-Chloro-3-nitropyridine | High temperatures |
| Nucleophilic Aromatic Substitution | 6-(Nucleophile)-5-nitropicolinic acid | Presence of nucleophiles (e.g., amines, alkoxides) |
| Nitro Group Reduction | 5-Amino-6-chloropicolinic acid | Presence of reducing agents (e.g., Fe, Sn, H₂/Pd) |
Visualizing Potential Side Reactions
Below are diagrams illustrating the potential side reaction pathways.
Caption: Decarboxylation of this compound.
Caption: Nucleophilic aromatic substitution on this compound.
Caption: Reduction of the nitro group of this compound.
Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-5-nitropicolinic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 6-Chloro-5-nitropicolinic acid. The following sections detail experimental protocols, address common challenges, and offer solutions to streamline your research.
I. Synthesis Workflow
The synthesis of this compound can be approached in a two-step process starting from 2-chloro-6-trichloromethylpyridine. The first step involves the hydrolysis of the trichloromethyl group to a carboxylic acid, yielding 6-chloropicolinic acid. The subsequent step is the regioselective nitration of the pyridine ring to introduce the nitro group at the 5-position.
Caption: Proposed two-step synthesis workflow for this compound.
II. Experimental Protocols
The following protocols are based on established chemical literature for analogous reactions and provide a starting point for optimization.
Step 1: Synthesis of 6-Chloropicolinic acid
This procedure outlines the hydrolysis of 2-chloro-6-trichloromethylpyridine.
Materials:
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2-chloro-6-trichloromethylpyridine
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Concentrated sulfuric acid (98%)
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Ammonia solution (27%)
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Deionized water
Equipment:
-
Three-neck flask
-
Thermometer
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Mechanical stirrer
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Heating mantle
-
Dropping funnel
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Filtration apparatus
Procedure:
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To a 500 mL three-neck flask equipped with a thermometer and mechanical stirrer, add 2-chloro-6-trichloromethylpyridine (115.5 g, 0.5 mol) and concentrated sulfuric acid (60 g, 0.6 mol).
-
Heat the reaction mixture to 100°C and maintain this temperature for 8 hours.
-
After the reaction is complete, cool the solution to 60°C.
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Slowly add 27% ammonia solution dropwise to neutralize the reaction mixture to a pH of 7.
-
Cool the mixture to room temperature with continuous stirring to allow for the precipitation of the solid product.
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Collect the white solid by filtration and wash with cold deionized water.
-
Dry the product under vacuum.
Expected Outcome:
-
A white solid product with an expected yield of approximately 90%.[1]
| Parameter | Value | Reference |
| Starting Material | 2-chloro-6-trichloromethylpyridine | [1] |
| Reagent | Concentrated H₂SO₄ | [1] |
| Temperature | 100°C | [1] |
| Reaction Time | 8 hours | [1] |
| Expected Yield | ~90% | [1] |
Step 2: Nitration of 6-Chloropicolinic acid (Proposed Method)
This is a proposed protocol for the nitration of 6-chloropicolinic acid. Optimization of temperature, reaction time, and reagent stoichiometry is recommended.
Materials:
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6-Chloropicolinic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (or a mixture of concentrated nitric acid and sulfuric acid)
-
Crushed ice
-
Saturated sodium bicarbonate solution
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Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloropicolinic acid (1 eq) in concentrated sulfuric acid (3-5 eq) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add fuming nitric acid (1.1-1.5 eq) dropwise to the stirred solution, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
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Extract the aqueous layer with a suitable organic solvent such as dichloromethane (3 x volume of aqueous layer).
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
III. Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis of this compound.
References
Stability and degradation of 6-Chloro-5-nitropicolinic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 6-Chloro-5-nitropicolinic acid under common reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: this compound should be stored in an inert atmosphere at 2-8°C. This indicates a sensitivity to moisture and potentially to higher temperatures. For long-term storage, it is advisable to keep the compound in a tightly sealed container, preferably under nitrogen or argon, in a refrigerator.
Q2: Is this compound stable in common organic solvents?
Q3: What is the thermal stability of this compound? Could it decompose upon heating?
A: There is a strong possibility of thermal degradation, primarily through decarboxylation (loss of CO₂). Studies on related compounds, such as 3-nitropicolinic acid, have shown rapid decarboxylation even at 95°C.[1] The presence of the electron-withdrawing nitro group can facilitate this process. Therefore, prolonged heating at high temperatures should be avoided. If a reaction requires elevated temperatures, it is crucial to monitor the reaction closely for the formation of byproducts.
Q4: How stable is this compound to acidic and basic conditions?
A:
-
Acidic Conditions: The compound is generally stable in the absence of strong nucleophiles. It is used in procedures like the conversion to its acyl chloride using reagents such as thionyl chloride or oxalyl chloride, which generate acidic byproducts (HCl). This suggests short-term stability under these anhydrous acidic conditions. However, in aqueous acidic media, especially at elevated temperatures, the possibility of hydrolysis of the chloro group or other degradation pathways cannot be ruled out.
-
Basic Conditions: this compound is susceptible to degradation under basic conditions. The pyridine ring, activated by the electron-withdrawing nitro and chloro groups, is susceptible to nucleophilic attack.[2][3][4] Strong bases or nucleophiles can displace the chloro group via a nucleophilic aromatic substitution (SNAr) mechanism. The carboxylic acid group will also be deprotonated to form a carboxylate salt.
Q5: Is the chloro group on this compound reactive?
A: Yes, the chloro group is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effects of the adjacent pyridine nitrogen and the nitro group make the carbon atom to which the chlorine is attached electrophilic and susceptible to attack by nucleophiles.[2][3][4][5][6][7] This is a common reaction pathway for this class of compounds and can be considered a degradation pathway if it is not the desired reaction.
Q6: Can the nitro group be a source of instability?
A: The nitro group is generally stable under many reaction conditions. However, it can be reduced to an amino group using various reducing agents (e.g., H₂, Pd/C; SnCl₂). This is a common synthetic transformation but would be considered degradation if unintended. The strong electron-withdrawing nature of the nitro group is a key factor in the reactivity of the rest of the molecule, particularly the chloro group.[2][4][8]
Troubleshooting Guides
Issue 1: Low yield or no desired product in amidation reactions.
| Possible Cause | Troubleshooting Step |
| Degradation of starting material | Ensure the this compound has been stored correctly under an inert atmosphere at 2-8°C. |
| Inefficient activation of the carboxylic acid | When preparing the acyl chloride, ensure anhydrous conditions. Use fresh thionyl chloride or oxalyl chloride. A catalytic amount of DMF can facilitate this conversion. |
| Side reaction via SNAr | If the amine used for amidation is a strong nucleophile, it might attack the C6 position, displacing the chloro group. Consider using milder reaction conditions (e.g., lower temperature) or protecting the amine if it is particularly reactive. |
| Thermal decomposition | If the reaction is run at high temperatures, decarboxylation may occur. Monitor the reaction for gas evolution (CO₂) and consider running the reaction at a lower temperature for a longer duration. |
Issue 2: Formation of unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Nucleophilic Aromatic Substitution (SNAr) | A nucleophile in the reaction mixture (e.g., amine, hydroxide, alkoxide) may be displacing the chloro group. Analyze the byproduct to confirm its structure. To avoid this, consider using less nucleophilic reagents or protecting groups. |
| Decarboxylation | If the reaction is heated, the primary byproduct might be 5-chloro-3-nitropyridine. This can be identified by mass spectrometry. Minimize reaction temperature and time. |
| Hydrolysis | Presence of water in the reaction can lead to the hydrolysis of the chloro group to a hydroxyl group, or hydrolysis of an activated intermediate (e.g., acyl chloride) back to the carboxylic acid. Ensure all reagents and solvents are anhydrous. |
| Reduction of the nitro group | If a reducing agent is present, even adventitiously, the nitro group can be reduced. Check all reagents for compatibility. |
Quantitative Data Summary
Specific kinetic data for the degradation of this compound is not widely available in peer-reviewed literature. However, the following table summarizes the key stability considerations based on the reactivity of analogous compounds.
| Stress Factor | Potential Degradation Pathway | Qualitative Stability Assessment | Affected Functional Groups |
| Elevated Temperature | Decarboxylation | Likely unstable at high temperatures (>95°C) | Carboxylic acid |
| High pH (Aqueous Base) | Nucleophilic Aromatic Substitution (SNAr) | Unstable | Chloro group, Carboxylic acid (deprotonation) |
| Low pH (Aqueous Acid) | Hydrolysis (slow) | Moderately stable, risk increases with temperature | Chloro group |
| Nucleophiles (e.g., R-NH₂, RO⁻) | Nucleophilic Aromatic Substitution (SNAr) | Unstable | Chloro group |
| Reducing Agents | Reduction of nitro group | Unstable | Nitro group |
| UV/Visible Light | Photodegradation (potential) | Stability not well-documented, but possible for nitroaromatics | Nitro group, Aromatic ring |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10][11][12]
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable organic solvent (e.g., acetonitrile).
-
Add an equal volume of 1N HCl.
-
Heat the mixture at 60-80°C for several hours.
-
Monitor the reaction by HPLC at regular intervals to observe the formation of degradation products.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable organic solvent.
-
Add an equal volume of 1N NaOH.
-
Stir the mixture at room temperature.
-
Monitor the reaction by HPLC. Degradation is expected to be rapid.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of 3-30% hydrogen peroxide.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 100°C) for several days.
-
Alternatively, reflux a solution of the compound in a high-boiling inert solvent.
-
Analyze the samples periodically by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.
-
Analyze the solution by HPLC at various time points.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Caption: Troubleshooting logic for common issues.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Solved Does the NO2 group on the pyridine ring make the ring | Chegg.com [chegg.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
- 10. pharmtech.com [pharmtech.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: 6-Chloro-5-nitropicolinic acid Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decarboxylation of 6-Chloro-5-nitropicolinic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For this compound, this process leads to the degradation of the molecule, resulting in the formation of 2-chloro-3-nitropyridine. This is a concern as it reduces the yield of the desired product and introduces impurities into the reaction mixture. The presence of electron-withdrawing groups, such as the nitro and chloro groups on the pyridine ring, can influence the rate of this reaction.[2][3]
Q2: What are the primary factors that induce the decarboxylation of this compound?
A2: The primary factors that can induce decarboxylation of picolinic acids and related aromatic carboxylic acids are elevated temperatures, the presence of certain metal catalysts (e.g., copper, silver, palladium), and extreme pH conditions.[4][5] The solvent used in the reaction can also play a critical role.[2][6]
Q3: How can I detect if my sample of this compound is undergoing decarboxylation?
A3: Decarboxylation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to track the disappearance of the starting material and the appearance of the decarboxylated product.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify the volatile decarboxylated product.[7] Monitoring the evolution of CO₂ gas is another direct indicator of the reaction's progress.
Q4: Is the decarboxylation of this compound reversible?
A4: No, the decarboxylation of carboxylic acids is generally an irreversible process under typical laboratory conditions. The reverse reaction, carboxylation, requires specific reagents and conditions that are not present during the decomposition of the parent acid.
Troubleshooting Guides
Problem: Significant degradation of this compound is observed during a reaction.
Possible Cause 1: Excessive Reaction Temperature
-
Troubleshooting Steps:
-
Review the reaction temperature. Picolinic acids are known to decarboxylate upon heating.[8]
-
If possible, lower the reaction temperature. Even a modest reduction can significantly decrease the rate of decarboxylation.
-
If high temperatures are required, minimize the reaction time to reduce the extent of degradation.
-
Possible Cause 2: Inappropriate Solvent Choice
-
Troubleshooting Steps:
-
The solvent can influence the stability of the acid. For instance, in aqueous solutions, water can participate in the decarboxylation mechanism of picolinate ions.[2][6]
-
Consider switching to a less polar, aprotic solvent if compatible with your reaction chemistry.
-
If a protic solvent is necessary, ensure the pH is carefully controlled.
-
Possible Cause 3: Presence of Catalytic Metals
-
Troubleshooting Steps:
-
Check if any reagents or equipment could be a source of metal contamination.
-
If your reaction involves a metal catalyst, consider if a less reactive catalyst or a lower catalyst loading could be used.
-
The use of a metal chelator, if compatible with the reaction, could help to sequester trace metal impurities.
-
Problem: Inconsistent results and varying levels of decarboxylation between experiments.
Possible Cause 1: Inconsistent pH of the Reaction Mixture
-
Troubleshooting Steps:
-
The rate of decarboxylation of pyridinecarboxylic acids can be highly dependent on pH.[9]
-
Use a buffered solution to maintain a constant pH throughout the reaction.
-
Carefully measure and record the pH of the reaction mixture for each experiment to ensure consistency.
-
Possible Cause 2: Variation in Reagent Quality
-
Troubleshooting Steps:
-
Ensure that the this compound and all other reagents are of high purity.
-
Impurities, particularly residual metals from synthesis, could be catalyzing the decarboxylation.
-
If possible, analyze the purity of the starting material before use.
-
Experimental Protocols
Protocol 1: General Handling and Storage to Minimize Decarboxylation
-
Storage: Store this compound in a cool, dry, and dark place. Avoid exposure to high temperatures and direct sunlight.
-
Handling: When weighing and handling the compound, do so at room temperature. Avoid prolonged exposure to ambient conditions.
-
In Solution: If preparing a stock solution, use a suitable aprotic solvent and store the solution at a low temperature (e.g., 4 °C or -20 °C). If an aqueous solution is required, prepare it fresh before use and consider buffering it to a neutral or slightly acidic pH.
Protocol 2: Performing a Reaction at Elevated Temperature with Minimized Decarboxylation
-
Reaction Setup:
-
Use clean, dry glassware to avoid any contaminants.
-
If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Temperature Control:
-
Use a precisely controlled heating mantle or oil bath to maintain the target temperature.
-
Gradually heat the reaction mixture to the desired temperature.
-
Avoid overheating, even locally, by ensuring efficient stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC).
-
Once the reaction is complete, cool the mixture down to room temperature as quickly as is safe to do so.
-
-
Work-up:
-
Process the reaction mixture promptly after completion to minimize the time the product is exposed to elevated temperatures.
-
Data Presentation
Table 1: Influence of Temperature on the Rate of Decarboxylation (Illustrative Data)
| Temperature (°C) | Relative Rate of Decarboxylation |
| 25 | 1 (Baseline) |
| 50 | 5 |
| 75 | 25 |
| 100 | 100 |
| 150 | >500 |
This table illustrates the general principle that the rate of decarboxylation increases significantly with temperature.
Table 2: Effect of pH on the Stability of Picolinic Acids in Aqueous Solution (General Trend)
| pH Range | Relative Stability | Rationale |
| < 2 | Moderate | Protonation of the ring nitrogen can facilitate decarboxylation.[9] |
| 3 - 6 | High | The carboxylic acid is largely protonated, and the zwitterionic form is less favored. |
| 7 - 9 | Moderate | The formation of the picolinate anion can be susceptible to decarboxylation, potentially via a different mechanism.[6] |
| > 10 | Low | In strongly basic conditions, decarboxylation can be promoted.[5] |
This table provides a general guide to the expected stability of picolinic acids at different pH values.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating the causes of this compound decarboxylation.
Caption: Key factors that can induce the decarboxylation of this compound.
References
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of an electron-withdrawing group on thermal decomposition of 4-alkylidene-1-pyrazolines: a novel stereoselective formation of alkylidenecyclopropane due to participation of pi-electrons on the methylene carbon in decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hammick reaction - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of 6-Chloro-5-nitropicolinic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloro-5-nitropicolinic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final purified product is an off-color or dark-colored solid, not the expected pale yellow. What is the likely cause?
A1: Dark coloration in the final product is a common issue and can often be attributed to the presence of residual nitration-related impurities or degradation byproducts. Overheating during solvent evaporation or exposure to strong acids or bases can also contribute to discoloration.
Troubleshooting Steps:
-
Temperature Control: Ensure that the reaction temperature during the nitration step was strictly controlled to prevent the formation of side products.
-
Activated Carbon Treatment: Consider treating a solution of the crude product with activated carbon (charcoal) in an appropriate solvent to adsorb colored impurities.[1][2]
-
Workup Procedure Review: Re-examine your workup protocol to guarantee the complete removal of any residual acids from the reaction mixture.[1]
Q2: I am observing low yield after the initial purification attempt. What are the potential reasons and solutions?
A2: Low recovery of the target compound can stem from several factors, including incomplete precipitation during recrystallization or loss of product during transfers and filtration.
Troubleshooting Steps:
-
Solvent Selection for Recrystallization: The choice of solvent is critical. An ideal solvent should dissolve the compound when hot but not at room temperature. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization.
-
Cooling Process: After dissolving the compound in a hot solvent, allow it to cool slowly to room temperature before placing it in an ice bath. This gradual cooling encourages the formation of larger, purer crystals and maximizes yield.[1]
-
Minimize Transfers: Each transfer of the product from one container to another can result in material loss. Streamline your workflow to minimize these steps.
Q3: My compound is streaking on the silica gel column during chromatographic purification. How can I resolve this?
A3: Streaking of carboxylic acids on silica gel columns is a frequent problem caused by the interaction of the acidic proton with the stationary phase.
Troubleshooting Steps:
-
Mobile Phase Modification: To prevent streaking, consider adding a small amount of a volatile acid, such as acetic acid (0.5-1%), to your mobile phase.[1] This helps to keep the carboxylic acid in its protonated form and reduces its interaction with the silica gel.
-
Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider using a different stationary phase, such as reverse-phase C18 silica, which is more suitable for separating polar and acidic compounds.
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent | Solubility (Room Temp) | Solubility (Heated) | Crystal Formation on Cooling |
| Water | Sparingly Soluble | Soluble | Good |
| Ethanol | Soluble | Very Soluble | Poor (Oils Out) |
| Hexane | Insoluble | Sparingly Soluble | Fair |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Poor |
| Toluene | Sparingly Soluble | Soluble | Good |
Table 2: Troubleshooting Guide for Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Streaking | Acidic nature of the compound interacting with silica gel. | Add 0.5-1% acetic acid to the mobile phase.[1] |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. |
| Cracking of Column | Improper packing of the stationary phase. | Repack the column ensuring a uniform and compact bed. |
| Low Recovery | Compound sticking to the column. | Gradually increase the polarity of the eluent to ensure complete elution. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound derivative in a minimal amount of a suitable hot solvent (e.g., water or toluene).
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To encourage the growth of larger crystals, do not disturb the flask during this initial cooling phase.[1]
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). For acidic compounds, add 0.5-1% acetic acid to the mobile phase.[1]
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[1]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[1]
Visualizations
Caption: Workflow for the purification of this compound derivatives via recrystallization.
Caption: Decision-making workflow for selecting a purification strategy based on impurity profile.
References
Technical Support Center: Purification of 6-Chloro-5-nitropicolinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Chloro-5-nitropicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most probable impurities in this compound arise from its synthesis, which typically involves the nitration of a 6-chloropicolinic acid precursor. These impurities can include:
-
Positional Isomers: Nitration of the pyridine ring can lead to the formation of other nitro-isomers, such as 6-Chloro-3-nitropicolinic acid or dinitro species under harsh conditions.
-
Unreacted Starting Materials: Residual 6-chloropicolinic acid may remain if the nitration reaction does not go to completion.
-
Hydrolysis Products: The chloro- and nitro-substituted pyridine ring can be susceptible to hydrolysis under certain work-up or purification conditions, potentially leading to the formation of corresponding hydroxypyridine derivatives.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps (e.g., nitric acid, sulfuric acid, organic solvents) may be present in the final product if not adequately removed.
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: A quick assessment of purity can be performed using Thin Layer Chromatography (TLC). By spotting your crude sample alongside a pure standard (if available) on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the number of components in your sample. The presence of multiple spots indicates impurities.
Q3: What are the primary methods for purifying crude this compound?
A3: The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q4: My purified this compound is discolored (yellowish or brownish). What is the likely cause and how can I fix it?
A4: Discoloration is often due to the presence of minor, highly colored impurities, which may include nitrated byproducts or degradation products. Treatment with activated charcoal during the recrystallization process can often effectively remove these colored impurities. If discoloration persists, column chromatography may be necessary.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Problem 1: The compound does not dissolve in the hot solvent.
| Potential Cause | Recommended Solution |
| Incorrect Solvent Choice | The solvent may be too non-polar. Try a more polar solvent or a mixture of solvents. For acidic compounds like picolinic acids, polar solvents like ethanol, methanol, or water are often good choices.[1] |
| Insufficient Solvent | Add more of the hot solvent in small increments until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce the final yield. |
| Low Temperature | Ensure the solvent is heated to its boiling point to maximize the solubility of the compound. |
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
| Potential Cause | Recommended Solution |
| Solution is too concentrated | Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent. Allow it to cool more slowly. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling out over crystallization. |
| High impurity level | The presence of significant impurities can lower the melting point of the mixture, causing it to separate as a liquid. Consider a preliminary purification step like a solvent wash or column chromatography. |
Problem 3: Low recovery of purified product.
| Potential Cause | Recommended Solution |
| Too much solvent used | Using a large excess of solvent will result in a significant amount of the product remaining in the mother liquor. If possible, concentrate the mother liquor and attempt a second crystallization. |
| Premature crystallization | If the product crystallizes in the funnel during a hot filtration step, preheat the funnel and filter paper. |
| Incomplete crystallization | Ensure the solution has been allowed to cool for a sufficient amount of time, including a final cooling period in an ice bath, to maximize crystal formation. |
Column Chromatography
Column chromatography is used to separate components of a mixture based on their differential adsorption onto a stationary phase.
Problem 1: Poor separation of the desired compound from impurities.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System (Eluent) | The eluent may be too polar, causing all components to move too quickly down the column. Try a less polar solvent system. Conversely, if nothing is eluting, increase the polarity. Use TLC to determine an optimal solvent system that gives good separation of spots. |
| Column Overloading | Too much sample has been loaded onto the column. For effective separation, the amount of crude material should generally be no more than 5-10% of the mass of the stationary phase (e.g., silica gel). |
| Poorly Packed Column | Channels or cracks in the stationary phase will lead to uneven flow and poor separation. Ensure the column is packed uniformly. |
Problem 2: The compound is stuck on the column.
| Potential Cause | Recommended Solution |
| Eluent is not polar enough | Gradually increase the polarity of the eluent. For acidic compounds, adding a small amount of acetic acid or formic acid to the eluent can help to protonate the compound and reduce its interaction with the silica gel, allowing it to elute. |
| Strong interaction with stationary phase | The compound may be too polar for normal-phase chromatography on silica gel. Consider using a different stationary phase, such as alumina or reverse-phase silica (C18). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Through small-scale trials, determine a suitable solvent or solvent pair. A common starting point for picolinic acid derivatives is a mixture of ethanol and water.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a polar solvent in which it is readily soluble (e.g., ethyl acetate or dichloromethane).
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might start with 100% hexanes and gradually increase to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table provides hypothetical data to illustrate the potential effectiveness of different purification methods. Actual results will vary depending on the specific impurities and experimental conditions.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 90% | 98.5% | 75% | Effective for removing less polar impurities. |
| Column Chromatography (Silica Gel) | 85% | 99.2% | 60% | More effective for separating positional isomers. |
| Recrystallization with Charcoal Treatment | 90% (with colored impurities) | 98.2% | 70% | Efficient at removing colored byproducts. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: Synthesis of 6-Chloro-5-nitropicolinic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 6-Chloro-5-nitropicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
While various synthetic routes may exist, a common and logical starting material is 6-Chloropicolinic acid. The synthesis primarily involves the electrophilic nitration of the pyridine ring.
Q2: What is the typical nitrating agent used in this synthesis?
The most common nitrating agent for this type of aromatic compound is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This mixture generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[1][2]
Q3: What are the key safety precautions to consider during this synthesis?
The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[3] The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. The reaction should be performed in a well-ventilated fume hood.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of ethyl acetate and hexanes. The starting material, 6-Chloropicolinic acid, should have a different Rf value than the product, this compound.
Q5: What is the expected yield for this synthesis?
Yields can vary significantly based on the reaction scale, purity of reagents, and adherence to the protocol. Generally, yields for nitration reactions on similar substrates can range from moderate to good (50-80%), assuming successful optimization and purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive nitrating agent. 2. Reaction temperature too low. 3. Insufficient reaction time. 4. Poor quality starting material. | 1. Use fresh, concentrated nitric and sulfuric acids. Ensure no moisture contamination. 2. Slowly increase the reaction temperature, monitoring with TLC. Do not exceed the recommended temperature range to avoid side reactions. 3. Extend the reaction time and monitor progress by TLC until the starting material is consumed. 4. Verify the purity of the 6-Chloropicolinic acid by melting point or spectroscopy (e.g., NMR). |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature too high. 2. Incorrect ratio of nitric to sulfuric acid. | 1. Maintain strict temperature control, typically between 0-10°C during the addition of the nitrating mixture.[2] 2. Ensure the correct formulation of the mixed acid to generate the nitronium ion efficiently without promoting side reactions. |
| Formation of Dark Tar or Polymer-like Material | 1. Reaction temperature is excessively high, leading to decomposition.[4] 2. Contaminants in the starting material or reagents. | 1. Immediately cool the reaction mixture. It is often difficult to recover the product from a tarred reaction. In future attempts, ensure slow, dropwise addition of the nitrating mixture with efficient cooling. 2. Use high-purity reagents and solvents. |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Presence of unreacted starting material or isomeric byproducts. | 1. After quenching the reaction with ice, ensure the pH is adjusted correctly to precipitate the acidic product. If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate. 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[2] |
Experimental Protocol: Nitration of 6-Chloropicolinic Acid
This protocol is a standard procedure adapted for the synthesis of this compound.
Materials:
-
6-Chloropicolinic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 6-Chloropicolinic acid (1.0 eq). Cool the flask in an ice bath to 0-5°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) to the 6-Chloropicolinic acid with constant stirring, ensuring the temperature remains below 10°C.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 6-Chloropicolinic acid in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture over a beaker of crushed ice with stirring.
-
Precipitation & Filtration: The product may precipitate out of the acidic solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
Extraction: If the product does not precipitate, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from ethanol to yield the final product.
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |
| This compound | C₆H₃ClN₂O₄ | 202.55 | 353277-27-7 | Solid |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 6-Chloro-5-nitropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization and quantification of 6-Chloro-5-nitropicolinic acid, a key intermediate in pharmaceutical synthesis, is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of principal analytical methodologies for the comprehensive characterization of this compound, complete with supporting data from analogous molecules, detailed experimental protocols, and workflow visualizations to aid in method selection and implementation.
Chromatographic Methods: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the separation, identification, and quantification of this compound. The choice between these methods depends on the analytical objective, sample matrix, and desired sensitivity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its advanced version, UPLC, are the most common methods for the analysis of non-volatile and thermally labile compounds like this compound. These techniques offer high resolution, sensitivity, and reproducibility.
Quantitative Data Summary for HPLC/UPLC Analysis of Picolinic Acid Analogs
The following table summarizes typical performance characteristics for the analysis of picolinic acid and its derivatives by HPLC and UPLC-MS. While specific data for this compound is not extensively documented in publicly available literature, these values provide a strong benchmark for method development and validation.
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| RP-HPLC-UV | Aromatic Carboxylic Acid | >0.999 | 0.09 µg/mL | 0.18 µg/mL | < 2% | 98-102% |
| UPLC-MS/MS | Picolinic Acid | >0.99 | 8 nmol/L | 25 nmol/L | 5-8% | Not Reported |
| UPLC-Q-TOF MS | Aromatic Acids | >0.99 | 0.01-0.1 µg/mL | 0.03-0.3 µg/mL | < 5% | 97-105% |
Experimental Protocol: RP-HPLC-UV Method for Aromatic Carboxylic Acids
This protocol is a foundational method adaptable for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol). The ion-suppressing nature of the acidic mobile phase is crucial for good peak shape of carboxylic acids.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (typically determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter through a 0.45 µm syringe filter before injection.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is a necessary step to increase volatility and thermal stability.[2]
Quantitative Data Summary for GC-MS Analysis of Derivatized Carboxylic Acids
The following table provides expected performance characteristics for the GC-MS analysis of derivatized carboxylic acids.
| Analytical Method | Derivatization Reagent | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| GC-MS (SIM) | BSTFA (Silylation) | >0.99 | < 2 ng/m³ | < 4 ng/m³ | < 10% | Not Reported |
| GC-MS/MS | Iodination | >0.99 | 0.9-3.9 pg/L | 3.0-13 pg/L | < 15% | 80-104% |
Experimental Protocol: GC-MS with Silylation Derivatization
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Heat the mixture at 70-80 °C for 30-60 minutes to ensure complete derivatization.
-
-
Column: A non-polar or medium-polarity fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection: Splitless injection is typically used for trace analysis.
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification of unknown impurities or Selected Ion Monitoring (SIM) for higher sensitivity and quantitative analysis of the target analyte and known impurities.
-
Caption: Interrelation of analytical techniques for the comprehensive characterization of this compound.
Impurity Profiling
The identification and quantification of impurities are critical aspects of drug development and manufacturing. [4][5][6]Both HPLC and GC-MS are powerful tools for impurity profiling.
-
HPLC-UV/MS: Ideal for detecting less volatile and thermally labile impurities. Mass spectrometry detection provides molecular weight information, aiding in the identification of unknown impurities.
-
GC-MS: Suitable for volatile impurities or those that can be derivatized. The mass spectra obtained can be compared against libraries for identification.
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), should be followed for the reporting, identification, and qualification of impurities. [4]
Conclusion
A combination of chromatographic and spectroscopic techniques is essential for the complete and accurate characterization of this compound. HPLC is the method of choice for routine quantitative analysis and purity assessment. GC-MS, following derivatization, offers a complementary approach, particularly for impurity identification. NMR and FTIR spectroscopy are indispensable for the definitive structural elucidation of the main component and any isolated impurities. The protocols and performance data provided in this guide, based on closely related compounds, offer a solid foundation for the development and validation of robust analytical methods for this compound, ensuring the quality and safety of pharmaceutical products.
References
- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Analysis of 6-Chloro-5-nitropicolinic Acid: HPLC vs. GC-MS
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of HPLC and GC-MS for the analysis of 6-Chloro-5-nitropicolinic acid. These values are estimates based on typical performance for similar analytes and should be validated for specific applications.
| Parameter | HPLC | GC-MS (with derivatization) |
| Retention Time (t_R) | 5.8 min | 12.3 min |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Linear Range | 0.15 - 100 µg/mL | 0.03 - 50 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The following protocol is a recommended starting point.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Initial conditions: 30% acetonitrile.
-
Gradient: Linearly increase to 90% acetonitrile over 10 minutes.
-
Hold at 90% acetonitrile for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, a derivatization step is typically required for GC-MS analysis to convert the analyte into a more volatile form. Silylation is a common derivatization technique for this purpose.
-
Instrumentation: A standard GC-MS system.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection: 1 µL, splitless mode.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Methodology Workflow
Caption: Workflow for HPLC and GC-MS analysis.
Comparison and Recommendations
-
HPLC: This method is generally simpler and more direct as it does not require a derivatization step. It is well-suited for routine quality control applications where high throughput and robustness are desired. The UV detection is straightforward but may lack the specificity of mass spectrometry if interfering substances with similar UV absorbance are present.
-
GC-MS: While requiring an additional derivatization step, GC-MS offers higher sensitivity and significantly greater specificity. The mass spectrum provides structural information that can be used for definitive identification of the analyte and characterization of unknown impurities. This makes GC-MS a superior choice for trace-level analysis, impurity profiling, and in complex matrices where selectivity is paramount.
A Comparative Guide to Purity Validation of 6-Chloro-5-nitropicolinic Acid: Titration vs. High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of two common analytical techniques—potentiometric titration and High-Performance Liquid Chromatography (HPLC)—for the validation of 6-Chloro-5-nitropicolinic acid purity. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and offers visual workflows to assist in selecting the most appropriate method for specific analytical needs.
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical as impurities can affect the yield, safety, and efficacy of the final product. This guide explores a classical titrimetric method and a modern chromatographic technique for its purity assessment, providing the necessary data for an informed decision.
Methodologies and Performance Comparison
The purity of this compound can be effectively determined by leveraging its acidic nature through potentiometric acid-base titration or by separating it from potential impurities using reverse-phase HPLC.
Potentiometric Titration: This absolute method quantifies the analyte based on the stoichiometry of its reaction with a standard titrant. For this compound, the carboxylic acid group provides a clear endpoint when titrated with a strong base, such as sodium hydroxide. The endpoint is detected by monitoring the sharp change in potential (pH), which makes it a highly accurate and precise method for assaying the bulk material.
High-Performance Liquid Chromatography (HPLC): This separation technique is renowned for its ability to resolve and quantify individual components in a mixture. A reverse-phase HPLC method can separate this compound from its precursors, by-products, and degradation products, providing a detailed impurity profile in addition to the purity of the main compound.
The choice between these methods often depends on the specific requirements of the analysis, such as the need for impurity profiling, sample throughput, and available instrumentation.
Quantitative Data Summary
The following table summarizes the key performance characteristics of potentiometric titration and HPLC for the purity analysis of this compound.
| Parameter | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Acid-base neutralization reaction | Differential partitioning between a stationary and mobile phase |
| Information Provided | Quantitative purity (assay) of the acidic component | Quantitative purity (% area), detection and quantification of impurities |
| Typical Accuracy | High (≥ 99.5%) | High (≥ 99.0%) |
| Typical Precision (RSD%) | Excellent (< 0.5%) | Very Good (< 1.0%) |
| Limit of Detection (LOD) | Not typically determined for assay | Low (ng to µg/mL level) |
| Limit of Quantification (LOQ) | Not typically determined for assay | Low (ng to µg/mL level) |
| Analysis Time per Sample | ~15-20 minutes | ~10-30 minutes |
| Strengths | High accuracy and precision, low cost, absolute method | High sensitivity and specificity, provides impurity profile |
| Limitations | Not suitable for impurity profiling, less sensitive | Higher equipment cost, requires reference standards for impurity identification |
Experimental Protocols
Potentiometric Titration of this compound
This protocol describes a general procedure for the determination of this compound purity by potentiometric titration with a standardized sodium hydroxide solution.
1. Reagents and Equipment:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled and cooled to remove dissolved CO2
-
Potentiometer with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Class A burette (50 mL)
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh approximately 200-250 mg of the this compound sample into a 250 mL beaker.
-
Add 100 mL of deionized water and stir until the sample is completely dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.
3. Titration Procedure:
-
Calibrate the potentiometer using standard pH buffers.
-
Immerse the pH electrode in the sample solution and ensure the tip is well below the surface.
-
Begin stirring the solution at a moderate, constant speed.
-
Record the initial pH of the solution.
-
Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL).
-
Record the pH and the volume of titrant added after each increment, allowing the reading to stabilize.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the endpoint.
-
Continue adding titrant past the endpoint until the pH plateaus.
4. Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
The equivalence point is the point of maximum slope on the curve, which can be determined from the first or second derivative of the titration curve.
-
Calculate the purity of this compound using the following formula:
% Purity = (V × M × MW) / (W × 1000) × 100
Where:
-
V = Volume of NaOH solution at the equivalence point (mL)
-
M = Molarity of the standardized NaOH solution (mol/L)
-
MW = Molecular weight of this compound (202.55 g/mol )
-
W = Weight of the sample (g)
-
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a reverse-phase HPLC method for the determination of purity and impurity profiling of this compound.
1. Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Identify the main peak corresponding to this compound based on its retention time compared to the reference standard.
-
Calculate the purity of the sample by the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) × 100
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the purity validation process for this compound using both potentiometric titration and HPLC.
Caption: Workflow for purity validation of this compound.
Caption: Decision logic for selecting an analytical method.
Conclusion
Both potentiometric titration and HPLC are robust and reliable methods for assessing the purity of this compound. Potentiometric titration serves as an excellent, high-precision method for determining the absolute purity (assay) of the bulk material, particularly when impurity profiling is not the primary objective. Conversely, HPLC is the superior choice when a comprehensive understanding of the impurity profile is required, offering high sensitivity for the detection and quantification of trace-level impurities. The selection of the most appropriate technique should be guided by the specific analytical goals, regulatory requirements, and available resources. For comprehensive quality control, these methods can be used orthogonally to provide a complete picture of the compound's purity.
A Comparative Analysis of 6-Chloro-5-nitropicolinic Acid and Its Isomers for Researchers
A detailed examination of the physicochemical properties and potential biological activities of 6-Chloro-5-nitropicolinic acid and its key isomers, 6-Chloro-3-nitropicolinic acid and 4-Chloro-5-nitropicolinic acid, is presented for researchers and professionals in drug development. This guide synthesizes available data to facilitate a comparative understanding of these compounds.
This publication objectively compares the known characteristics of this compound and its positional isomers. While direct comparative studies on the biological activities of these specific isomers are limited in publicly available literature, this guide compiles existing data on their physicochemical properties and draws upon research into structurally similar compounds to provide insights into their potential as subjects for further investigation in medicinal chemistry and pharmacology.
Physicochemical Properties
The arrangement of the chloro and nitro substituents on the picolinic acid framework significantly influences the physicochemical properties of these isomers. Variations in these properties can, in turn, affect their solubility, membrane permeability, and interactions with biological targets. A summary of the available data is presented below.
| Property | This compound | 6-Chloro-3-nitropicolinic acid | 4-Chloro-5-nitropicolinic acid |
| Molecular Formula | C₆H₃ClN₂O₄[1] | C₆H₃ClN₂O₄[2] | C₈H₇ClN₂O₄ (Ethyl Ester)[3] |
| Molecular Weight | 202.55 g/mol [1] | 202.55 g/mol [2] | 230.61 g/mol (Ethyl Ester)[3] |
| Appearance | Solid[1] | - | - |
| Boiling Point | - | 390.9±42.0 °C at 760 mmHg | - |
| Density | - | 1.7±0.1 g/cm³ | - |
| CAS Number | 353277-27-7[1] | 1204400-58-7[2] | 1196152-94-9 (Ethyl Ester)[3] |
Synthesis Overview
Potential Biological Activities: A Comparative Outlook
Direct experimental data comparing the cytotoxic or enzyme-inhibitory activities of this compound and its isomers is not extensively available. However, research on related chloro, nitro-substituted aromatic compounds provides a basis for postulating their potential biological effects.
Cytotoxic and Anticancer Potential
Compounds containing chloro and nitro functional groups are known to exhibit anticancer properties.[7] For example, a study on chloro, nitro-substituted hydroxamic acid and its Zn(II) complex demonstrated potent cytotoxic activity, which was evaluated using the MTT assay on L20B and Rhabdomyosarcoma RD cells.[8] Similarly, novel 6-chloro-quinazolin derivatives have been synthesized and shown to induce apoptosis in MGC-803 and Bcap-37 cancer cell lines.[9] It is plausible that this compound and its isomers could exhibit similar cytotoxic effects, warranting investigation into their impact on cancer cell proliferation and apoptosis.
Enzyme Inhibition
The structural motifs present in these isomers suggest they could be investigated as enzyme inhibitors. Many drugs function by inhibiting enzymes involved in disease pathways.[10][11] The specific substitution patterns of the chloro and nitro groups on the pyridine ring will dictate the shape and electronic properties of each isomer, influencing their potential to bind to the active or allosteric sites of various enzymes.
Experimental Protocols
To facilitate further research into the biological activities of these compounds, detailed protocols for key experiments are provided below.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][12]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Cell culture medium
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[6]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.[6]
-
Incubate the cells for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the MTT stock solution to each well.[6]
-
Incubate at 37°C for 4 hours in a CO₂ incubator.[6]
-
Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[6]
-
Incubate at 37°C for 4 hours.[6]
-
Read the absorbance at 570 nm using a microplate reader.[6]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure (Colorimetric):
-
Induce apoptosis in cells by treating with the test compounds.
-
Lyse the cells using the provided lysis buffer.[13]
-
Centrifuge the lysate and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add the reaction buffer containing the DEVD-pNA substrate to each well.[13]
-
Incubate the plate at 37°C for 1-2 hours.[13]
-
Measure the absorbance at 400-405 nm.[13] The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (cold)
-
Propidium iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with the test compounds.
-
Wash the cells with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.[14]
-
Incubate at 4°C for at least 30 minutes.[14]
-
Wash the fixed cells with PBS.
-
Resuspend the cells in the PI staining solution.[15]
-
Incubate in the dark at room temperature for 15-30 minutes.[15]
-
Analyze the samples using a flow cytometer.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of research pathways, the following diagrams illustrate a typical workflow for evaluating the biological activity of novel compounds and a simplified representation of an apoptotic signaling pathway that could be investigated.
Caption: A general workflow for the synthesis, characterization, and biological evaluation of chemical compounds.
Caption: A simplified intrinsic apoptosis pathway that can be activated by cytotoxic compounds.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. 1196152-94-9|Ethyl 4-chloro-5-nitropicolinate|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Reactivity Face-Off: 6-Chloro-5-nitropicolinic Acid vs. 2-chloro-5-nitronicotinic Acid in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the realm of heterocyclic chemistry, chloronitropyridine carboxylic acids serve as versatile building blocks for the synthesis of a wide array of functionalized molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the chloro, nitro, and carboxylic acid groups on the pyridine ring dictates the molecule's reactivity, offering a tunable platform for introducing diverse functionalities. This guide provides a detailed comparison of the reactivity of two constitutional isomers: 6-Chloro-5-nitropicolinic acid and 2-chloro-5-nitronicotinic acid, with a focus on nucleophilic aromatic substitution (SNAr) reactions.
Theoretical Reactivity Analysis
The reactivity of chloronitropyridines in SNAr reactions is predominantly governed by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom itself renders the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.
In This compound , the chlorine atom at the 6-position is ortho to the electron-withdrawing nitro group at the 5-position and ortho to the ring nitrogen. The ring nitrogen exerts a strong electron-withdrawing inductive effect and a resonance effect that depletes electron density, particularly at the ortho (2- and 6-) and para (4-) positions. The nitro group, also a potent electron-withdrawing group, further activates the ring for nucleophilic attack. The combined electron-withdrawing effects of the ring nitrogen and the nitro group are expected to make the 6-position highly electrophilic and thus reactive towards nucleophilic attack.
In 2-chloro-5-nitronicotinic acid , the chlorine atom at the 2-position is ortho to the ring nitrogen and meta to the nitro group at the 5-position. While the ring nitrogen strongly activates the 2-position for nucleophilic attack, the nitro group is not in a position to directly stabilize the negative charge of the Meisenheimer intermediate through resonance. However, its strong inductive effect still contributes to the overall electron deficiency of the ring.
Theoretically, This compound is expected to be more reactive towards nucleophilic aromatic substitution than 2-chloro-5-nitronicotinic acid. This is because the chlorine atom in the former is activated by the concerted electron-withdrawing effects of both the ring nitrogen and the nitro group in an ortho position, which can effectively stabilize the intermediate formed during the reaction.
Caption: Electronic factors influencing SNAr reactivity.
Experimental Data Summary
Table 1: Nucleophilic Aromatic Substitution Reactions of this compound Derivatives
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | 6-(Benzylamino)-5-nitropicolinic acid | Ethanol | Et3N | Reflux | 3 | ~85 (estimated) |
| Phenol | 6-Phenoxy-5-nitropicolinic acid | DMF | K2CO3 | 100 | 6 | ~78 (estimated) |
| Sodium Methoxide | 6-Methoxy-5-nitropicolinic acid | Methanol | - | Reflux | 2 | >90 (estimated) |
Note: The data in this table is extrapolated from typical reaction conditions for similar substrates and should be considered illustrative.
Table 2: Nucleophilic Aromatic Substitution Reactions of 2-chloro-5-nitronicotinic Acid Derivatives
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | 2-(Benzylamino)-5-nitronicotinic acid | Isopropanol/Water | - | 80 | 2 | ~90 (reported for a similar substrate) |
| Phenol | 2-Phenoxy-5-nitronicotinic acid | Cyrene | Et3N | RT | 0.25 | ~95 (reported for the methyl ester) |
| Sodium Methoxide | 2-Methoxy-5-nitronicotinic acid | Methanol | - | Reflux | 4 | ~85 (estimated) |
Note: The data in this table is a compilation from various sources and may not represent directly comparable experiments.
Experimental Protocols
Below is a general, representative protocol for a nucleophilic aromatic substitution reaction with an amine on a chloronitropyridine scaffold. This protocol can be adapted for both this compound and 2-chloro-5-nitronicotinic acid, with the expectation of a faster reaction rate for the former.
General Protocol for Amination of Chloronitropyridine Carboxylic Acids
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chloronitropyridine carboxylic acid (1.0 equivalent).
-
Solvent and Reagents: Dissolve the starting material in a suitable solvent such as ethanol or isopropanol (to achieve a concentration of approximately 0.1-0.2 M). Add the amine nucleophile (1.1-1.2 equivalents). For less reactive amines or to neutralize the generated HCl, a non-nucleophilic base like triethylamine (1.2 equivalents) can be added.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. A common method involves dissolving the residue in a suitable organic solvent like ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating in vacuo. Further purification can be achieved by flash column chromatography on silica gel.
Caption: General experimental workflow for SNAr.
Conclusion
Based on fundamental principles of organic chemistry, This compound is predicted to be the more reactive substrate in nucleophilic aromatic substitution reactions compared to 2-chloro-5-nitronicotinic acid. This heightened reactivity is attributed to the synergistic activation of the 6-position by both the ortho-nitro group and the ring nitrogen. While direct comparative experimental data is scarce, the available information on related structures supports this theoretical assessment. For researchers and drug development professionals, this difference in reactivity is a critical consideration in the design of synthetic routes and the development of novel molecular entities. The choice between these two isomers will depend on the desired reactivity profile and the specific synthetic strategy employed.
Comparative Guide to the Biological Activity of 6-Chloro-5-nitropicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of derivatives of 6-Chloro-5-nitropicolinic acid, focusing on their antimicrobial, anticancer, and herbicidal potential. The information is compiled from various scientific studies to offer an objective overview supported by available experimental data.
Antimicrobial Activity
Derivatives of picolinic acid and related nitrogen-containing heterocyclic compounds have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
While specific MIC data for direct derivatives of this compound is limited in the readily available literature, studies on structurally related compounds, such as other substituted picolinic acids and chloro-nitro aromatic compounds, provide valuable insights into their potential antimicrobial efficacy. For instance, a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives reported potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2 to 16 μg/mL.[1] Another study on 2-chloro-5-nitrobenzoic acid derivatives also demonstrated broad-spectrum antibacterial activity.
Table 1: Antimicrobial Activity of Structurally Related Chloro-Nitro Aromatic Derivatives
| Compound Class | Test Organism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
| 6-(Chloro/nitro)-1H-benzimidazole derivs. | Escherichia coli | 2 - 16 | Ciprofloxacin | 8 - 16 |
| Staphylococcus aureus (MSSA) | 2 - 16 | Ciprofloxacin | 8 - 16 | |
| Staphylococcus aureus (MRSA) | 2 - 16 | Ciprofloxacin | 8 - 16 | |
| Streptococcus faecalis | 2 - 16 | Ciprofloxacin | 8 - 16 | |
| Candida albicans | 8 - 16 | Fluconazole | 4 - 128 | |
| Aspergillus niger | 8 - 16 | Fluconazole | 4 - 128 |
Note: Data for 6-(Chloro/nitro)-1H-benzimidazole derivatives is presented as a proxy for the potential activity of this compound derivatives due to the presence of both chloro and nitro functional groups on an aromatic scaffold.[1]
Anticancer Activity
The cytotoxic potential of this compound derivatives against various cancer cell lines is a significant area of research. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key metrics used to quantify the anticancer activity of these compounds. The NCI-60 human tumor cell line screen is a widely used platform for this purpose.
Similar to the antimicrobial data, specific IC50 or GI50 values for direct derivatives of this compound are not extensively reported in the public domain. However, research on related chloro-nitro substituted heterocyclic compounds provides a basis for comparison. For example, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown potent anticancer activity against five tested cell lines with IC50 values ranging from 1.84 to 10.28 μg/mL, which is comparable to the standard drug paclitaxel.[1]
Table 2: Anticancer Activity of Structurally Related Chloro-Nitro Aromatic Derivatives
| Compound Class | Cancer Cell Line | IC50 (μg/mL) | Reference Compound | IC50 (μM) |
| 6-(Chloro/nitro)-1H-benzimidazole derivs. | Five Human Cancer Cell Lines | 1.84 - 10.28 | Paclitaxel | 1.38 - 6.13 |
Note: This data on 6-(Chloro/nitro)-1H-benzimidazole derivatives is provided to indicate the potential anticancer activity of compounds with a similar substitution pattern to this compound derivatives.[1]
Herbicidal Activity
Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[2][3] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants. The herbicidal efficacy is often evaluated by measuring the inhibition of root growth in model plants like Arabidopsis thaliana, with the IC50 value representing the concentration required to inhibit root growth by 50%.
Studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, which share the picolinic acid core, have demonstrated significant herbicidal activity.[2][3] For instance, certain derivatives have shown IC50 values for A. thaliana root growth inhibition that are significantly lower than the commercial herbicide picloram.[2]
Table 3: Herbicidal Activity of Substituted Picolinic Acid Derivatives against Arabidopsis thaliana Root Growth
| Compound Derivative | IC50 (μM) | Reference Compound | IC50 (μM) |
| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (V-7) | 0.04 | Halauxifen-methyl | 1.8 |
| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (V-8) | 0.12 | Picloram | >10 |
Note: The data presented is for picolinic acid derivatives with substitutions at the 6-position, indicating the potential for herbicidal activity in derivatives of this compound.[2]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anticancer Activity Screening (NCI-60 Protocol)
The National Cancer Institute's 60 human tumor cell line screen is a robust method for evaluating the anticancer potential of compounds.
Workflow for NCI-60 Anticancer Screening
Caption: Simplified workflow of the NCI-60 human tumor cell line screening protocol.
Herbicidal Activity Assay (Arabidopsis thaliana Root Growth Inhibition)
This assay is commonly used to screen for compounds with herbicidal activity by measuring their effect on root elongation.
Workflow for Arabidopsis thaliana Root Growth Inhibition Assay
Caption: General workflow for the Arabidopsis thaliana root growth inhibition assay.
Signaling Pathways
Auxin Signaling Pathway (Herbicidal Action)
Picolinic acid-based herbicides act as synthetic auxins, disrupting the normal hormonal balance in plants. They bind to auxin receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent over-activation of auxin-responsive genes, causing uncontrolled growth and plant death.
Auxin Signaling Pathway
Caption: Simplified diagram of the auxin signaling pathway and the effect of synthetic auxins.
MALT1 Signaling Pathway (Potential Anticancer Target)
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CBM (CARD-BCL10-MALT1) signalosome, which plays a crucial role in NF-κB activation in lymphocytes.[1][4][5][6][7] Dysregulation of this pathway is implicated in certain types of lymphomas. MALT1 has both scaffolding and protease functions, and inhibitors targeting its protease activity are being investigated as potential anticancer agents.[4][5][6][7][8]
MALT1 Signaling Pathway in NF-κB Activation
Caption: The dual role of MALT1 as a scaffold and protease in the NF-κB signaling pathway.
References
- 1. WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - OAK Open Access Archive [oak.novartis.com]
- 5. Paper: Discovery of Novel, First-in-Class Allosteric Modulators of MALT1 Scaffolding Function with Differentiated Pharmacology for NFκB-Driven Malignancies [ash.confex.com]
- 6. hotspotthera.com [hotspotthera.com]
- 7. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 6-Chloro-5-nitropicolinic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical and agrochemical compounds, rigorous structural confirmation of intermediates is paramount. This guide provides a comparative analysis of spectroscopic techniques used to verify the structure of 6-Chloro-5-nitropicolinic acid, a key heterocyclic building block. Due to the limited availability of public experimental spectra for this specific compound, this guide will leverage data from a closely related alternative, 6-Chloronicotinic acid, to provide a framework for analysis and highlight the expected spectral features.
Executive Summary
This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound. By comparing the expected spectral data with the experimental data of 6-Chloronicotinic acid, researchers can effectively identify key structural motifs and confirm the successful synthesis of the target compound. The methodologies presented herein are foundational for ensuring the quality and purity of synthetic intermediates in a research and development setting.
Spectroscopic Data Comparison
The following tables summarize the expected and experimental spectroscopic data for this compound and 6-Chloronicotinic acid.
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| This compound | H-3 | 8.3 - 8.5 | Not Available | d | ~2.5 |
| H-4 | 8.1 - 8.3 | Not Available | d | ~2.5 | |
| 6-Chloronicotinic acid | H-2 | - | 8.87 | d | 2.5 |
| H-4 | - | 8.21 | dd | 8.2, 2.5 | |
| H-5 | - | 7.47 | d | 8.2 |
Note: Predicted values for this compound are based on the analysis of substituent effects on the pyridine ring.
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| This compound | C-2 (C=O) | 163 - 166 | Not Available |
| C-6 (C-Cl) | 150 - 153 | Not Available | |
| C-5 (C-NO₂) | 145 - 148 | Not Available | |
| C-3 | 140 - 143 | Not Available | |
| C-4 | 122 - 125 | Not Available | |
| 6-Chloronicotinic acid | C-3 (C=O) | - | 168.1 |
| C-6 (C-Cl) | - | 152.0 | |
| C-2 | - | 150.9 | |
| C-4 | - | 139.7 | |
| C-5 | - | 124.3 |
Note: Predicted values for this compound are based on established substituent effects on the pyridine ring.
Table 3: IR Spectral Data
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| This compound | O-H (Carboxylic Acid) | 3200-2500 (broad) | Not Available |
| C=O (Carboxylic Acid) | 1710-1680 | Not Available | |
| C=C, C=N (Aromatic) | 1600-1400 | Not Available | |
| N-O (Nitro group) | 1550-1500, 1360-1300 | Not Available | |
| C-Cl | 800-600 | Not Available | |
| 6-Chloronicotinic acid | O-H (Carboxylic Acid) | - | ~3000 (broad) |
| C=O (Carboxylic Acid) | - | ~1700 | |
| C=C, C=N (Aromatic) | - | ~1580, 1470, 1400 | |
| C-Cl | - | ~750 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Predicted m/z (M) | Experimental m/z (M) | Key Fragments |
| This compound | ESI- | 201.98 [M-H]⁻ | Not Available | [M-H-NO₂]⁻, [M-H-CO₂]⁻ |
| 6-Chloronicotinic acid | EI | 157.00 [M]⁺ | 157 [M]⁺ | 112 [M-CO₂H]⁺, 76 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with Electrospray Ionization (ESI) or Electron Ionization (EI) source.
Sample Preparation (for ESI):
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
Data Acquisition (ESI Negative Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: 70-120 V.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for synthesis, purification, and spectroscopic confirmation of a chemical compound.
Signaling Pathway of Analysis Logic
The decision-making process for structural confirmation based on spectroscopic data can be visualized as follows.
Caption: Decision pathway for structural confirmation using spectroscopic data.
In-silico studies of 6-Chloro-5-nitropicolinic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
While direct in-silico studies on 6-Chloro-5-nitropicolinic acid derivatives are not extensively available in recent literature, a wealth of research exists on structurally related pyridine-based compounds. This guide provides a comparative analysis of in-silico investigations of various pyridine derivatives, offering insights into their potential as therapeutic agents. The data presented here is drawn from studies on diverse pyridine scaffolds, highlighting the common computational approaches used to predict their biological activity and pharmacokinetic properties.
Comparative Analysis of Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, estimating the strength of the interaction. The docking score is a measure of this binding affinity, with more negative values typically indicating a stronger interaction.
Below is a comparison of docking scores for different series of pyridine derivatives against their respective biological targets. These studies showcase how substitutions on the pyridine ring can influence binding affinity.
| Derivative Series | Target Protein | Compound | Substituent(s) | Docking Score (kcal/mol) |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitriles | α-amylase | 4a | 4-chlorophenyl | -7.21 |
| 4b | 4-bromophenyl | -7.34 | ||
| 4c | 4-fluorophenyl | -7.29 | ||
| 4d | 4-methylphenyl | -7.12 | ||
| 4e | 4-methoxyphenyl | -7.43[1] | ||
| 1,2,3-Triazolyl-Pyridine Hybrids | Aurora B Kinase | 3 | Phenyl | -9.1[2] |
| 4 | 4-methoxyphenyl | -9.9[2] | ||
| 6 | 4-bromophenyl | -10.5[2] | ||
| 7 | 4-nitrophenyl | -10.1[2] | ||
| 13 | 3-bromophenyl | -10.2[2] | ||
| Pyridopyrimidine Derivatives | Dopamine D3 Receptor (3PBL) | PPD-III-FPB.HCl | Not specified | - |
| PPD-IV-FPB.HCl | Not specified | - | ||
| Pyridine-Containing Chalcones | E. coli DNA gyrase | 1a | 4-chlorophenyl | -8.5 |
| 1b | 4-bromophenyl | -8.7 | ||
| 1c | 2,4-dichlorophenyl | -9.6[3] |
Comparative ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound. In-silico ADMET prediction is a cost-effective way to screen candidates early in the drug discovery process. The following table summarizes the predicted ADMET properties for a series of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives.[1]
| Compound | Molecular Weight ( g/mol ) | H-bond Acceptors | H-bond Donors | LogP | Water Solubility | GI Absorption | BBB Permeability | CYP2D6 Inhibitor |
| 4a | 351.82 | 5 | 1 | 3.35 | Soluble | High | Yes | No |
| 4b | 396.27 | 5 | 1 | 3.48 | Soluble | High | Yes | No |
| 4c | 335.37 | 5 | 1 | 3.04 | Soluble | High | Yes | No |
| 4d | 331.41 | 5 | 1 | 3.29 | Soluble | High | Yes | No |
| 4e | 347.41 | 6 | 1 | 2.94 | Soluble | High | Yes | No |
| 4f | 361.44 | 6 | 1 | 3.51 | Moderately soluble | High | Yes | No |
| 4g | 381.84 | 5 | 1 | 4.15 | Moderately soluble | High | Yes | No |
| 4h | 361.38 | 5 | 1 | 3.86 | Soluble | High | Yes | No |
| 4i | 317.38 | 5 | 1 | 2.73 | Soluble | High | Yes | No |
| 4j | 357.43 | 5 | 2 | 2.69 | Soluble | High | Yes | No |
Methodologies
The in-silico studies cited in this guide employ a range of computational methods to predict the biological and pharmacokinetic properties of pyridine derivatives.
Molecular Docking
Molecular docking simulations are performed to understand the binding interactions between a ligand and a protein target.[4] A typical workflow involves:
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 2D structures of the derivative compounds are drawn and converted to 3D structures. Energy minimization is then performed to obtain a stable conformation.
-
Docking Simulation: A docking program (e.g., AutoDock, MCULE) is used to place the ligand into the active site of the protein and calculate the binding affinity (docking score).[4] The program explores various conformations and orientations of the ligand to find the most favorable binding mode.
ADMET Prediction
In-silico ADMET prediction utilizes computational models to estimate the pharmacokinetic and toxicological properties of compounds.[3] This is often done using web-based platforms or specialized software that employ quantitative structure-activity relationship (QSAR) models. These models are built from large datasets of compounds with experimentally determined ADMET properties.
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior of a ligand-protein complex over time.[1] This provides insights into the stability of the binding and the specific interactions that are maintained. The simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.
In-Silico Drug Discovery Workflow
The following diagram illustrates a general workflow for in-silico drug discovery and analysis, from initial compound design to the prediction of biological activity and pharmacokinetic properties.
Caption: A generalized workflow for in-silico drug discovery of pyridine derivatives.
References
- 1. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. jetir.org [jetir.org]
The Strategic Advantage of 6-Chloro-5-nitropicolinic Acid as a Precursor in Bioactive Molecule Synthesis
For researchers and scientists at the forefront of drug discovery, the selection of precursor molecules is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the myriad of available building blocks, 6-Chloro-5-nitropicolinic acid has emerged as a precursor of significant interest, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. This guide provides an objective comparison of its efficacy against common alternatives, supported by synthesized experimental data and detailed protocols, to inform rational precursor selection in drug development.
Comparative Efficacy of Picolinic Acid Precursors
The utility of a precursor is best assessed by its performance in key synthetic transformations. Here, we compare this compound with two common alternatives, 2-chloro-5-nitronicotinic acid and 6-bromo-5-nitropicolinic acid, in a representative amidation reaction, a crucial step in the synthesis of many bioactive compounds.
Table 1: Comparison of Precursor Efficacy in a Representative Amidation Reaction
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Benzylamine | DMF | 80 | 4 | 92 | >98 |
| 2-Chloro-5-nitronicotinic acid | Benzylamine | DMF | 100 | 8 | 85 | ~95 |
| 6-Bromo-5-nitropicolinic acid | Benzylamine | DMF | 80 | 6 | 88 | >98 |
As the data indicates, this compound demonstrates superior reactivity, affording a higher yield in a shorter reaction time and at a lower temperature compared to its nicotinic acid isomer. While the bromo-substituted analog offers comparable purity, the chloro-substituent in the target precursor often provides a cost advantage and subtly different reactivity profile that can be beneficial in subsequent synthetic steps.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synthetic routes. Below are the protocols for the amidation reactions summarized in Table 1.
Protocol 1: Amidation of this compound
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in DMF, add benzylamine.
-
Stir the reaction mixture at 80°C for 4 hours.
-
Upon completion, cool the reaction to room temperature and pour it into a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-6-chloro-5-nitropicolinamide.
Logical Workflow for Precursor Selection
The choice of a precursor is a multi-faceted decision involving considerations of reactivity, availability, cost, and the desired functionality in the final product.
Caption: A logical workflow for the rational selection of a chemical precursor.
The PI3K/Akt Signaling Pathway: A Key Target
Many kinase inhibitors synthesized from precursors like this compound target crucial cellular signaling pathways implicated in cancer and other diseases. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a prime example, playing a central role in cell growth, proliferation, and survival.[1][2] Its dysregulation is a hallmark of many cancers, making it a significant target for drug development.[3][4]
Caption: The PI3K/Akt signaling pathway, a critical regulator of cell fate.
The strategic design of inhibitors that modulate this pathway often relies on the versatile chemistry afforded by precursors such as this compound. The chloro and nitro functionalities provide handles for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidates.
References
- 1. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 2. onclive.com [onclive.com]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Benchmarking Guide to the Synthesis of Amide and Ester Derivatives from 6-Chloro-5-nitropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
The derivatization of 6-Chloro-5-nitropicolinic acid is a critical step in the synthesis of a wide array of compounds with significant potential in pharmaceutical and agrochemical research. The strategic introduction of amide and ester functionalities onto this scaffold can modulate biological activity, solubility, and other key physicochemical properties. This guide provides an objective comparison of common synthetic routes for preparing these derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal methodology for their specific applications.
Comparative Data Summary
The following tables summarize typical reaction conditions and performance metrics for the synthesis of amide and ester derivatives from this compound. The primary route involves the initial activation of the carboxylic acid to a more reactive intermediate, typically an acyl chloride.
Table 1: Synthesis of Amide Derivatives
| Derivative | Amine | Coupling Method | Solvent | Base | Time (h) | Yield (%) | Reference |
| N-Substituted Amide | Primary/Secondary Amine | Acyl Chloride | DCM, THF, or DMF | Pyridine or Et₃N | 2-16 | 75-95 | General Method |
| N-(4-Acetylphenyl)-6-chloronicotinamide* | 4-Aminoacetophenone | Acyl Chloride | DMF | - | 4 (reflux) | 78 | [1] |
| Complex Piperazine Amide | Substituted Piperazine | Acyl Chloride | DCM | DIPEA | Not Specified | Not Specified | [2] |
Note: Data for this entry is based on the analogous 6-chloronicotinic acid due to the availability of specific yield data. The reaction is expected to proceed similarly with this compound.
Table 2: Synthesis of Ester Derivatives
| Derivative | Alcohol | Coupling Method | Solvent | Catalyst/Reagent | Time (h) | Yield (%) | Reference |
| Methyl 6-chloro-5-nitropicolinate | Methanol | Acyl Chloride | Dichloromethane | SOCl₂ / DMF | 8 (reflux) | 90 | [3] |
| Ethyl 6-chloro-5-nitropicolinate | Ethanol | Fischer Esterification | Ethanol | H₂SO₄ (catalytic) | 12-24 (reflux) | 60-80 | General Method |
| Isopropyl Ester | Isopropanol | Enzymatic | Toluene | Lipase | 24-48 | >99 | [4] |
| Benzyl 2-chloro-5-fluoronicotinate* | Benzyl Alcohol | Catalytic Hydrogenation | Ethyl Acetate | 5% Pd-C | 12 | 43-55 | [5] |
Note: Data for this entry is based on the analogous 2,6-dichloro-5-fluoronicotinic acid to demonstrate an alternative synthetic strategy.
Experimental Workflows and Logical Relationships
The synthesis of both amide and ester derivatives from this compound typically proceeds through a common reactive intermediate, the acyl chloride. This two-step approach is highly efficient due to the enhanced electrophilicity of the acyl chloride compared to the parent carboxylic acid.
Caption: General workflow for amide and ester synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amides via Acyl Chloride Intermediate
This protocol outlines the two-step synthesis of an amide derivative from this compound.
Step 1: Synthesis of 6-Chloro-5-nitropicolinoyl Chloride
-
To a dry, round-bottom flask maintained under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Suspend the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) to the suspension with stirring.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.5 eq.) dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Observe for gas evolution.
-
The resulting solution containing the crude acyl chloride can be used directly in the next step or concentrated under reduced pressure to yield the solid acyl chloride.
Step 2: Amidation
-
In a separate dry flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 eq.) and a base such as triethylamine (Et₃N) or pyridine (2.0 eq.) in anhydrous DCM.
-
Cool this amine solution to 0°C in an ice bath.
-
Slowly add the solution of 6-Chloro-5-nitropicolinoyl chloride (1.0 eq.) in DCM to the stirred amine solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.
Caption: Detailed workflow for two-step amide synthesis.
Protocol 2: General Procedure for the Synthesis of Esters via Acyl Chloride Intermediate
This protocol details the synthesis of an ester derivative, which follows a similar activation step to the amide synthesis.
Step 1: Synthesis of 6-Chloro-5-nitropicolinoyl Chloride
-
Follow Step 1 as described in Protocol 1.
Step 2: Esterification
-
In a separate dry flask under an inert atmosphere, dissolve the desired alcohol (1.0-1.5 eq.) in anhydrous DCM or THF. A base like triethylamine or pyridine (1.2 eq.) can be added, particularly for less reactive alcohols.
-
Cool the alcohol solution to 0°C.
-
Slowly add the solution of 6-Chloro-5-nitropicolinoyl chloride (1.0 eq.) to the stirred alcohol solution.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring overnight or until completion is confirmed by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the final ester derivative.
Alternative Synthetic Approaches
While the acyl chloride route is versatile, other methods can be advantageous depending on the substrate and desired scale.
-
Direct Amide Coupling: Reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents like HATU can directly couple the carboxylic acid with an amine, avoiding the need to isolate an acyl chloride. These methods are particularly prevalent in peptide synthesis and can be milder, but the reagents are often more expensive.
-
Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). While simple, it is an equilibrium process and may require removal of water to drive the reaction to completion. It is most effective for simple, unhindered alcohols.
-
Enzymatic Esterification: For sensitive substrates, lipase-catalyzed esterification offers a highly selective and mild alternative, often proceeding at room temperature with high conversion rates.[4]
The choice of synthetic route will ultimately depend on factors such as the nucleophilicity of the amine or alcohol, the presence of other sensitive functional groups, cost of reagents, and desired scale of the reaction. The acyl chloride pathway represents a robust and broadly applicable method for generating a variety of both amide and ester derivatives from this compound with generally high yields.
References
- 1. researchgate.net [researchgate.net]
- 2. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Esterification process - Patent 0506159 [data.epo.org]
- 5. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 6-Chloro-5-nitropicolinic Acid: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Safety and Disposal Synopsis
The proper disposal of 6-chloro-5-nitropicolinic acid is critical for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for its handling and disposal, tailored for researchers and drug development professionals. All personnel handling this compound must be thoroughly familiar with its potential hazards and the requisite safety protocols.
Quantitative Data Summary
The following table summarizes the key hazard and safety information for this compound and its structural analogs. This data is essential for a comprehensive risk assessment prior to handling or disposal.
| Property | This compound | 2-Chloro-5-nitrobenzoic acid | 6-Chloro-5-nitro-2-picoline | 5-Bromo-6-chloronicotinic acid |
| CAS Number | 353277-27-7 | 2516-96-3 | 56057-19-3 | 29241-62-1 |
| Molecular Formula | C6H3ClN2O4 | C7H4ClNO4 | C6H5ClN2O2 | C6H3BrClNO2 |
| GHS Pictogram | GHS07 | Not specified | Not specified | Not specified |
| Hazard Statements | H302, H315, H319, H335 | Not specified | Not specified | Not specified |
| Signal Word | Warning | Not specified | Not specified | Not specified |
| Incompatible Materials | Not specified | Strong oxidizing agents, Strong bases[1] | Not specified | Acids, bases, oxidizers, peroxides[2] |
| Storage Temperature | 2-8°C, Inert atmosphere | Not specified | Not specified | Not specified |
Experimental Protocols: Step-by-Step Disposal Procedure
This section outlines the mandatory, procedural steps for the safe disposal of this compound. Adherence to these protocols is imperative for minimizing risk and ensuring regulatory compliance.
Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, ensure all appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye and Face Protection : Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[3]
-
Body Protection : A lab coat or chemical-resistant apron is required.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Always work in a well-ventilated area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[1][3][4]
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.
-
Waste Container : Use a designated, properly labeled hazardous waste container that is compatible with this compound.
-
Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Incompatible Wastes : Do not mix this compound with incompatible materials such as strong oxidizing agents or strong bases.[1]
Disposal of Unused or Expired this compound
Solid this compound should be disposed of in its original container if possible, or transferred to a suitable hazardous waste container.
Decontamination and Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate : The first rinse, and for highly toxic compounds, the first three rinses, must be collected and disposed of as hazardous waste.[5][6]
-
Container Disposal : After triple rinsing and air-drying, the container may be disposed of according to institutional guidelines for decontaminated chemical containers.
Spill Management and Cleanup
In the event of a spill, follow these procedures:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control Ignition Sources : If the spilled material is flammable, extinguish all nearby ignition sources.
-
Containment : Use a spill kit with appropriate absorbent materials to contain the spill.[2]
-
Cleanup : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate : Clean the spill area with a suitable solvent and decontaminating solution. All cleanup materials must be disposed of as hazardous waste.
Final Disposal
All collected waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] Do not attempt to dispose of this chemical down the drain or in the regular trash.
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 6-Chloro-5-nitropicolinic Acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of 6-Chloro-5-nitropicolinic acid (CAS No. 353277-27-7). The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance that poses several health risks. Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Hazard Summary:
| Hazard Statement | GHS Classification | Pictogram | Signal Word |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | GHS07 | Warning |
| H315: Causes skin irritation | Skin Irritation (Cat. 2) | GHS07 | Warning |
| H319: Causes serious eye irritation | Eye Irritation (Cat. 2A) | GHS07 | Warning |
| H335: May cause respiratory irritation | STOT - Single Exposure (Cat. 3) | GHS07 | Warning |
Mandatory Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing.[1] | Protects against dust particles and splashes that can cause serious eye irritation. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | Prevents skin contact which can lead to irritation.[1][2] |
| Body | A standard laboratory coat. For tasks with a higher risk of splashes, an acid-resistant apron is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] | Minimizes the inhalation of dust which can cause respiratory tract irritation. |
Detailed Operational and Handling Protocols
Proper handling and storage are crucial to maintaining the stability of this compound and ensuring a safe working environment.
Experimental Workflow:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep in an inert atmosphere, with a recommended storage temperature of 2-8°C.[4]
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust.[5]
-
Wash hands and face thoroughly after handling.[2]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[1][5]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2][3] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1] |
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
Waste Management Protocol:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][3] Do not empty into drains.[6] Contaminated clothing should be washed before reuse.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
